2-Ethyl-4-oxohexanenitrile
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
114336-08-2 |
|---|---|
Molecular Formula |
C8H13NO |
Molecular Weight |
139.19 g/mol |
IUPAC Name |
2-ethyl-4-oxohexanenitrile |
InChI |
InChI=1S/C8H13NO/c1-3-7(6-9)5-8(10)4-2/h7H,3-5H2,1-2H3 |
InChI Key |
WQPSTQXLFZXSCP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC(=O)CC)C#N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 2-Ethyl-4-oxohexanenitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Ethyl-4-oxohexanenitrile is a gamma-ketonitrile, a class of organic compounds characterized by a ketone functional group at the gamma position relative to a nitrile group. These bifunctional molecules are valuable intermediates in organic synthesis, serving as precursors for a variety of heterocyclic compounds and molecules with potential biological activity. This technical guide provides a comprehensive overview of the known chemical properties of this compound, including its structure, computed physical properties, and a proposed synthetic pathway. Due to a lack of available experimental data in the current scientific literature, this guide relies on computed data and general methodologies for related compounds.
Chemical Properties and Data
The fundamental chemical and physical properties of this compound are summarized below. It is critical to note that the majority of the quantitative data presented is computationally derived and awaits experimental verification.
Table 1: Chemical Identifiers and Molecular Properties
| Identifier | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| Molecular Formula | C₈H₁₃NO | PubChem[1] |
| Molecular Weight | 139.19 g/mol | PubChem[1] |
| Canonical SMILES | CCC(CC(=O)CC)C#N | PubChem[1] |
| InChI Key | WQPSTQXLFZXSCP-UHFFFAOYSA-N | PubChem[1] |
| CAS Number | 114336-08-2 | PubChem[1] |
Table 2: Computed Physicochemical Properties
| Property | Value | Source |
| XLogP3-AA (LogP) | 1 | PubChem[1] |
| Hydrogen Bond Donor Count | 0 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |
| Rotatable Bond Count | 4 | PubChem[1] |
| Exact Mass | 139.099714038 | PubChem[1] |
| Topological Polar Surface Area | 40.9 Ų | PubChem[1] |
| Heavy Atom Count | 10 | PubChem[1] |
| Complexity | 154 | PubChem[1] |
Note: Experimental data for properties such as boiling point, melting point, density, and solubility are not currently available in the cited literature.
Synthesis
Proposed Experimental Protocol: Synthesis via Michael Addition
This proposed synthesis involves the conjugate addition of an ethyl Grignard reagent to pent-2-enenitrile, followed by hydrolysis of the resulting intermediate.
Reaction Scheme:
Materials:
-
Pent-2-enenitrile
-
Ethylmagnesium bromide (Grignard reagent)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Hydrochloric acid (aqueous solution)
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a condenser, and a nitrogen inlet, add a solution of pent-2-enenitrile in anhydrous diethyl ether.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add a solution of ethylmagnesium bromide in diethyl ether from the dropping funnel to the stirred solution of pent-2-enenitrile under a nitrogen atmosphere.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride, followed by dilute hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude this compound by vacuum distillation or column chromatography.
Characterization
The synthesized this compound should be characterized using standard spectroscopic methods to confirm its structure and purity.
Spectroscopic Data (Predicted):
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the two ethyl groups and the methylene and methine protons of the hexanenitrile backbone.
-
¹³C NMR: The carbon NMR spectrum should display distinct peaks for the nitrile carbon, the carbonyl carbon, and the eight aliphatic carbons. A known, though not fully detailed, ¹³C NMR spectrum is available on PubChem.
-
Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the nitrile (C≡N) stretching vibration (around 2240-2260 cm⁻¹) and the ketone (C=O) stretching vibration (around 1715 cm⁻¹).
-
Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the compound (139.19 g/mol ).
Logical Workflow for Synthesis and Characterization
The following diagram illustrates a logical workflow for the synthesis and subsequent characterization of this compound.
References
In-Depth Technical Guide: 2-Ethyl-4-oxohexanenitrile
CAS Number: 114336-08-2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Ethyl-4-oxohexanenitrile, a gamma-keto nitrile of interest in synthetic organic chemistry. Due to the limited availability of specific experimental data for this compound, this guide consolidates available information and presents general methodologies applicable to its synthesis and characterization based on established chemical principles for this class of molecules.
Chemical Identity and Properties
This compound is a bifunctional molecule containing both a nitrile and a ketone functional group. These functionalities make it a potentially versatile intermediate in organic synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₁₃NO | PubChem[1] |
| Molecular Weight | 139.19 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| SMILES | CCC(CC(=O)CC)C#N | PubChem[1] |
| InChI | InChI=1S/C8H13NO/c1-3-7(6-9)5-8(10)4-2/h7H,3-5H2,1-2H3 | PubChem[1] |
| CAS Number | 114336-08-2 | PubChem[1] |
| Topological Polar Surface Area | 40.9 Ų | PubChem[1] |
| Computed XLogP3 | 0.9 | PubChem[1] |
Potential Applications in Drug Development
While specific applications for this compound are not widely documented, related 5-oxohexanenitrile structures are valuable intermediates in the synthesis of substituted pyridines. These pyridine derivatives can serve as core scaffolds in various pharmaceutical compounds. The functional groups in this compound allow for a range of chemical transformations, making it a candidate for the synthesis of novel heterocyclic compounds with potential biological activity.
Synthesis and Experimental Protocols
Proposed Synthetic Pathway: Michael Addition
The most probable synthetic route to this compound is the conjugate addition of a butyronitrile carbanion to an α,β-unsaturated ketone, specifically ethyl vinyl ketone.
Caption: Proposed synthesis of this compound via Michael addition.
General Experimental Protocol:
-
Carbanion Formation: A solution of butyronitrile in a dry, aprotic solvent (e.g., tetrahydrofuran) is cooled to a low temperature (typically -78 °C). A strong, non-nucleophilic base such as lithium diisopropylamide (LDA) or sodium hydride (NaH) is added dropwise to generate the corresponding carbanion.
-
Michael Addition: Ethyl vinyl ketone is then added slowly to the solution of the carbanion. The reaction mixture is stirred at low temperature for a period of time to allow for the conjugate addition to occur.
-
Quenching and Workup: The reaction is quenched by the addition of a proton source, such as a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: The combined organic extracts are dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product is then purified, typically by vacuum distillation or column chromatography on silica gel.
Workflow for Synthesis and Purification:
Caption: General workflow for the synthesis and purification of γ-keto nitriles.
Spectral Data
While a full experimental spectrum is not publicly available, the PubChem database contains a computed ¹³C NMR spectrum for this compound.[1]
Table 2: Computed ¹³C NMR Spectral Data
| Chemical Shift (ppm) | Assignment |
| Data not publicly available | C=O (Ketone) |
| Data not publicly available | C≡N (Nitrile) |
| Data not publicly available | CH (alpha to nitrile) |
| Data not publicly available | CH₂ (beta to nitrile) |
| Data not publicly available | CH₂ (ethyl group) |
| Data not publicly available | CH₃ (ethyl group) |
| Data not publicly available | CH₂ (adjacent to ketone) |
| Data not publicly available | CH₃ (adjacent to ketone) |
Note: The table is a template. Specific shift values from the computed spectrum in PubChem would be populated here.
Safety and Handling
Specific safety and handling information for this compound is not available. However, based on its functional groups, the following general precautions should be taken when handling this or similar compounds:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Inhalation: Avoid inhaling vapors or dust.
-
Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, flush immediately with copious amounts of water.
-
Toxicity: The toxicity of this compound is unknown. Treat as a potentially hazardous substance.
Conclusion
This compound is a chemical compound with potential as a building block in organic synthesis, particularly for the preparation of heterocyclic structures relevant to medicinal chemistry. While specific experimental data is scarce, its synthesis can be approached through established methods for γ-keto nitrile formation. Further research is needed to fully characterize its properties, reactivity, and potential applications. Researchers working with this compound should rely on general principles of organic chemistry and adhere to strict safety protocols.
References
An In-depth Technical Guide to the Molecular Structure of 2-Ethyl-4-oxohexanenitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure, properties, and characterization of 2-Ethyl-4-oxohexanenitrile. The document is intended for researchers, scientists, and professionals in drug development who require detailed chemical information. This guide presents key physical and chemical properties, a representative synthesis protocol, and predicted spectroscopic data. Due to the limited availability of experimental data in public domains, this guide includes predicted spectroscopic values to aid in the identification and characterization of this compound.
Chemical Identity and Physical Properties
This compound is an organic compound containing both a nitrile and a ketone functional group. Its fundamental properties are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 114336-08-2 | PubChem[1] |
| Molecular Formula | C₈H₁₃NO | PubChem[1] |
| Molecular Weight | 139.19 g/mol | PubChem[1] |
| Canonical SMILES | CCC(CC(=O)CC)C#N | PubChem[1] |
| InChI Key | WQPSTQXLFZXSCP-UHFFFAOYSA-N | PubChem[1] |
| Topological Polar Surface Area | 40.9 Ų | PubChem[1] |
| Predicted Boiling Point | 90-93 °C @ 3 Torr (for isomer 4-ethyl-5-oxohexanenitrile) | Guidechem[2] |
| Predicted Density | 0.9624 g/cm³ @ 20 °C (for isomer 4-ethyl-5-oxohexanenitrile) | Guidechem[2] |
Molecular Structure
The molecular structure of this compound is characterized by a hexane backbone with an ethyl group at the second carbon, a nitrile group at the first carbon, and a ketone group at the fourth carbon.
Synthesis Protocol
Reaction: Butanone + Acrylonitrile → this compound (and isomers)
Experimental Protocol (Representative):
-
Reaction Setup: To a suitable reactor, charge butanone and methacrylonitrile (MACN).
-
Catalyst Addition: Add a catalytically effective amount of a strong base (e.g., potassium tert-butoxide) to the mixture. The base can be added as a solid or as a solution.
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 50-100 °C) and maintain for a sufficient time to ensure completion of the reaction (typically several hours), as monitored by a suitable technique like gas chromatography.
-
Work-up: After cooling to room temperature, neutralize the reaction mixture with a dilute acid (e.g., 10% H₂SO₄).
-
Extraction and Washing: Add a brine solution and separate the organic phase. Wash the organic phase with brine.
-
Purification: Remove the excess butanone and any solvent by evaporation under reduced pressure. The crude product is then purified by vacuum distillation.
Spectroscopic Data (Predicted)
Experimentally determined spectroscopic data for this compound is not widely available. The following tables provide predicted ¹H and ¹³C NMR chemical shifts and a summary of expected characteristic IR and mass spectrometry fragments.
Predicted ¹H NMR Data
| Atom Position | Predicted Chemical Shift (ppm) | Multiplicity |
| H on C2 | ~ 2.5 - 2.9 | Multiplet |
| H on C3 | ~ 1.8 - 2.2 | Multiplet |
| H on C5 (CH₂) | ~ 2.4 - 2.8 | Quartet |
| H on C6 (CH₃) | ~ 1.0 - 1.3 | Triplet |
| H on Ethyl (CH₂) | ~ 1.5 - 1.9 | Multiplet |
| H on Ethyl (CH₃) | ~ 0.8 - 1.1 | Triplet |
Predicted ¹³C NMR Data
| Carbon Position | Predicted Chemical Shift (ppm) |
| C1 (CN) | ~ 118 - 122 |
| C2 | ~ 35 - 45 |
| C3 | ~ 30 - 40 |
| C4 (C=O) | ~ 205 - 215 |
| C5 | ~ 30 - 40 |
| C6 | ~ 5 - 15 |
| Ethyl (CH₂) | ~ 20 - 30 |
| Ethyl (CH₃) | ~ 10 - 20 |
Predicted Infrared (IR) Spectroscopy Data
| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |
| C≡N (Nitrile) | 2240 - 2260 | Medium |
| C=O (Ketone) | 1705 - 1725 | Strong |
| C-H (sp³ alkanes) | 2850 - 3000 | Strong |
Predicted Mass Spectrometry (MS) Fragmentation
The mass spectrum of this compound is expected to show fragmentation patterns characteristic of ketones and nitriles.
| m/z | Possible Fragment | Fragmentation Pathway |
| 139 | [M]⁺ | Molecular Ion |
| 110 | [M - C₂H₅]⁺ | Loss of the ethyl group from the C4 position (α-cleavage) |
| 98 | [M - C₃H₅]⁺ | McLafferty rearrangement involving the ketone |
| 71 | [CH₃CH₂CO]⁺ | α-cleavage at the C4-C5 bond |
| 57 | [C₄H₉]⁺ | Cleavage of the alkyl chain |
| 41 | [C₃H₅]⁺ | McLafferty rearrangement involving the nitrile |
Biological Activity and Drug Development
As of the date of this document, there is no publicly available information regarding the biological activity of this compound or its application in drug development. Its structural motifs, a nitrile and a ketone, are present in various biologically active molecules, suggesting potential for further investigation.
Conclusion
This technical guide has summarized the known and predicted chemical and physical properties of this compound. While experimental data for this specific compound is sparse in public databases, the information provided, including a representative synthesis and predicted spectroscopic data, offers a valuable resource for researchers. Further experimental investigation is warranted to fully characterize this molecule and explore its potential applications.
References
An In-Depth Technical Guide to the Synthesis of 2-Ethyl-4-oxohexanenitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2-Ethyl-4-oxohexanenitrile, a valuable chemical intermediate. The document details a proposed synthetic pathway, provides a comprehensive experimental protocol, and includes expected analytical data for the target compound.
Introduction
This compound is a functionalized nitrile possessing both a keto and a nitrile group. This combination of functionalities makes it a versatile building block in organic synthesis, potentially serving as a precursor for various heterocyclic compounds and molecules with pharmaceutical interest. The synthesis of such gamma-ketonitriles is a key transformation in organic chemistry.
Proposed Synthetic Pathway: Michael Addition
The most direct and efficient method for the synthesis of this compound is a Michael addition reaction. This reaction involves the conjugate addition of a nucleophile, in this case, the carbanion derived from butyronitrile, to an α,β-unsaturated carbonyl compound, methyl vinyl ketone.
The overall reaction can be summarized in two key steps:
-
Formation of the Butyronitrile Enolate: Deprotonation of butyronitrile at the α-carbon using a strong, non-nucleophilic base to generate the corresponding nitrile-stabilized carbanion (enolate).
-
Conjugate Addition: The nucleophilic attack of the butyronitrile enolate on the β-carbon of methyl vinyl ketone, followed by protonation during workup to yield the final product, this compound.
A schematic of this synthetic approach is presented below:
Caption: Proposed synthetic pathway for this compound.
Detailed Experimental Protocol
The following is a detailed experimental protocol for the synthesis of this compound, adapted from established procedures for similar Michael additions.
3.1. Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles |
| Diisopropylamine | C₆H₁₅N | 101.19 | 1.54 g (2.1 mL) | 15.2 mmol |
| Tetrahydrofuran (THF), anhydrous | C₄H₈O | 72.11 | 40 mL | - |
| n-Butyllithium (2.5 M in hexanes) | C₄H₉Li | 64.06 | 6.0 mL | 15.0 mmol |
| Butyronitrile | C₄H₇N | 69.11 | 1.0 g (1.2 mL) | 14.5 mmol |
| Methyl vinyl ketone | C₄H₆O | 70.09 | 1.02 g (1.2 mL) | 14.5 mmol |
| Saturated aq. Ammonium Chloride | NH₄Cl | 53.49 | 20 mL | - |
| Diethyl ether | (C₂H₅)₂O | 74.12 | 50 mL | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | q.s. | - |
3.2. Procedure
Step 1: Preparation of Lithium Diisopropylamide (LDA) Solution
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), add anhydrous tetrahydrofuran (40 mL).
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Slowly add diisopropylamine (2.1 mL, 15.2 mmol) to the cold THF.
-
To this solution, add n-butyllithium (6.0 mL of a 2.5 M solution in hexanes, 15.0 mmol) dropwise via syringe over 10 minutes, ensuring the internal temperature remains below -70 °C.
-
Stir the resulting colorless to pale yellow solution at -78 °C for 30 minutes to ensure complete formation of LDA.
Step 2: Formation of the Butyronitrile Enolate
-
To the freshly prepared LDA solution at -78 °C, add butyronitrile (1.2 mL, 14.5 mmol) dropwise over 15 minutes.
-
Stir the reaction mixture at -78 °C for 1 hour.
Step 3: Michael Addition
-
Slowly add methyl vinyl ketone (1.2 mL, 14.5 mmol) to the enolate solution at -78 °C over 20 minutes.
-
After the addition is complete, stir the reaction mixture at -78 °C for an additional 2 hours.
-
Allow the reaction to warm slowly to room temperature and stir overnight.
Step 4: Workup and Purification
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (20 mL).
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (2 x 25 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the pure this compound.
Expected Results and Characterization
4.1. Quantitative Data
| Parameter | Expected Value |
| Yield | 60-75% |
| Physical Appearance | Colorless to pale yellow oil |
| Molecular Formula | C₈H₁₃NO |
| Molecular Weight | 139.20 g/mol |
4.2. Spectroscopic Data
The following table summarizes the expected spectroscopic data for this compound. The 13C NMR data is based on the available spectrum in the PubChem database (CID 13861978)[1]. The 1H NMR, IR, and Mass Spectrum data are predicted based on the structure and data for analogous compounds.
| Technique | Expected Data |
| ¹H NMR (CDCl₃) | δ (ppm): ~2.75 (t, 2H, -CH₂-C=O), ~2.50 (q, 2H, -CH₂-CH₃), ~2.20 (s, 3H, -C(=O)-CH₃), ~2.0-1.8 (m, 2H, -CH(CN)-CH₂-), ~1.7-1.5 (m, 1H, -CH(CN)-), ~1.0 (t, 3H, -CH₂-CH₃) |
| ¹³C NMR (CDCl₃) | δ (ppm): ~208 (C=O), ~120 (CN), ~45 (-CH₂-C=O), ~35 (-CH(CN)-), ~30 (-C(=O)-CH₃), ~28 (-CH(CN)-CH₂-), ~25 (-CH₂-CH₃), ~11 (-CH₂-CH₃)[1] |
| IR (neat, cm⁻¹) | ~2245 (C≡N stretch), ~1715 (C=O stretch) |
| Mass Spec (EI, m/z) | 139 (M⁺), 110, 96, 82, 70, 57, 43 |
Experimental Workflow Diagram
The following diagram illustrates the key steps in the synthesis and purification of this compound.
Caption: Workflow for the synthesis of this compound.
Safety Considerations
-
n-Butyllithium is a pyrophoric liquid and must be handled with extreme care under an inert atmosphere.
-
Diisopropylamine and Butyronitrile are flammable and toxic.
-
Methyl vinyl ketone is flammable, toxic, and a lachrymator.
-
All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times.
Conclusion
The synthesis of this compound via a Michael addition of the butyronitrile enolate to methyl vinyl ketone is a robust and efficient method. The provided experimental protocol offers a detailed guide for researchers to successfully synthesize this valuable intermediate. The expected analytical data will aid in the characterization and confirmation of the final product.
References
An In-depth Technical Guide to the Safety and Handling of 2-Ethyl-4-oxohexanenitrile
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: No comprehensive Safety Data Sheet (SDS) for 2-Ethyl-4-oxohexanenitrile is publicly available. This guide has been compiled from data on structurally similar compounds and general information on aliphatic nitriles. All safety and handling procedures should be conducted with the utmost caution and under the supervision of qualified personnel. A thorough risk assessment should be performed before handling this compound.
Introduction
This compound is an aliphatic keto nitrile, a class of organic compounds characterized by the presence of both a ketone and a nitrile functional group. While specific toxicological data for this compound is limited, its structure suggests potential hazards associated with aliphatic nitriles, which can release cyanide through metabolic processes[1]. This guide provides a summary of the available safety information, handling procedures, and emergency protocols based on data for analogous compounds.
Hazard Identification and Classification
Due to the lack of a specific Safety Data Sheet for this compound, the hazard classification is based on a structurally related compound, 4-Ethyl-4-formylhexanenitrile[2]. The following GHS hazard statements are likely applicable:
-
H302: Harmful if swallowed.
-
H312: Harmful in contact with skin.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H331: Toxic if inhaled.
-
H335: May cause respiratory irritation.
Signal Word: Warning[2]
Primary Routes of Exposure: Inhalation, skin contact, eye contact, ingestion.
Mechanism of Toxicity: The toxicity of many aliphatic nitriles is attributed to the metabolic release of cyanide, which can interfere with cellular respiration[1].
Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C8H13NO | PubChem[3] |
| Molecular Weight | 139.19 g/mol | PubChem[3] |
| CAS Number | 114336-08-2 | PubChem[3] |
| Boiling Point | 90-93 °C @ 3 Torr (for 4-ethyl-5-oxo-hexanenitrile) | Guidechem |
| Density | 0.9624 g/cm³ @ 20 °C (for 4-ethyl-5-oxo-hexanenitrile) | Guidechem |
Safe Handling and Storage
Given the potential toxicity, strict adherence to safety protocols is mandatory.
Engineering Controls:
-
Work in a well-ventilated fume hood to minimize inhalation exposure.
-
Use a grounded and bonded container and receiving equipment to prevent static discharge.
-
Use explosion-proof electrical and ventilating equipment.
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.
-
Respiratory Protection: If the substance is handled outside a fume hood or if there is a risk of aerosolization, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and nitriles should be used.
Handling Procedures:
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray[2].
-
Wash hands and any exposed skin thoroughly after handling.
-
Do not eat, drink, or smoke when using this product.
-
Use only non-sparking tools.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Keep away from heat, sparks, open flames, and other ignition sources.
-
Store locked up[2].
-
Incompatible materials include strong oxidizing agents, strong acids, and strong bases.
First Aid Measures
Immediate medical attention is required for any significant exposure.
-
Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing[2]. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the skin with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes[2]. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Spill and Disposal Procedures
Spill Response:
-
Evacuate personnel from the spill area.
-
Wear appropriate PPE, including respiratory protection.
-
Ventilate the area.
-
Absorb the spill with an inert, non-combustible material (e.g., sand, earth, vermiculite).
-
Collect the absorbed material into a suitable, labeled container for disposal.
Waste Disposal:
-
Dispose of waste in accordance with local, state, and federal regulations.
-
This material may be considered hazardous waste. Do not allow it to enter drains or waterways.
Experimental Protocols
Detailed experimental protocols involving this compound are not available in the public domain. Researchers should develop their own standard operating procedures (SOPs) that incorporate the safety and handling information provided in this guide.
Visualizations
Safe Handling Workflow
Caption: A logical workflow for the safe handling of this compound.
Emergency Response Logic
Caption: A logical flow diagram for responding to an exposure incident.
References
An In-depth Technical Guide to the Synthesis and Properties of β-Oxoalkanonitriles, with a Focus on 2-Ethyl-4-oxohexanenitrile
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available scientific literature and chemical databases lack specific details regarding the discovery, history, and experimental data for 2-Ethyl-4-oxohexanenitrile (CAS No. 114336-08-2). This guide provides a comprehensive overview of the general class of β-oxoalkanonitriles to which it belongs, including established synthetic methodologies and a profile of its computed properties.
Introduction: The Significance of Nitrile and Ketone Moieties
The combination of nitrile and ketone functional groups within a single molecule, as seen in β-oxoalkanonitriles, creates a versatile scaffold for organic synthesis. Historically, the development of methods to introduce the cyano group has been pivotal in extending carbon chains and providing a gateway to other functional groups like carboxylic acids and amines.[1][2] Similarly, the ketone functionality is a cornerstone of organic chemistry, participating in a vast array of reactions to form new carbon-carbon bonds and other functional groups.
The presence of both functionalities in β-oxoalkanonitriles makes them valuable intermediates in the synthesis of more complex molecules, including heterocycles, which are prevalent in pharmaceuticals and agrochemicals. The strategic placement of the ketone at the β-position relative to the nitrile activates the intervening methylene group, facilitating a range of chemical transformations.
Compound Profile: this compound
While experimental data for this compound is not available in the surveyed literature, its physicochemical properties have been calculated and are available through databases such as PubChem.[3] These computed properties provide a theoretical profile of the molecule.
| Property | Value | Source |
| Molecular Formula | C8H13NO | [3] |
| Molecular Weight | 139.19 g/mol | [3] |
| IUPAC Name | This compound | [3] |
| CAS Number | 114336-08-2 | [3] |
| Topological Polar Surface Area | 40.9 Ų | [3] |
| Hydrogen Bond Donor Count | 0 | [3] |
| Hydrogen Bond Acceptor Count | 2 | [3] |
| Rotatable Bond Count | 4 | [3] |
| Exact Mass | 139.099714038 Da | [3] |
| XLogP3-AA | 1 | [3] |
General Synthetic Methodologies for β-Oxoalkanonitriles
The synthesis of β-oxoalkanonitriles can be achieved through several established routes in organic chemistry.[4] The choice of method often depends on the availability of starting materials and the desired substitution pattern of the final product.
Acylation of Active Nitriles
One of the most common methods for preparing β-oxoalkanonitriles is the acylation of a nitrile that possesses an acidic α-proton. This reaction is typically carried out in the presence of a strong base to deprotonate the nitrile, forming a carbanion that then acts as a nucleophile, attacking an acylating agent such as an ester or an acid chloride.
Caption: General pathway for the acylation of nitriles.
Reaction of α-Haloketones with Cyanide Ion
Another established method involves the nucleophilic substitution of a halogen in an α-haloketone with a cyanide ion.[5] This is a direct approach where a cyanide salt, such as sodium or potassium cyanide, is used as the source of the nucleophilic cyanide.
Hydrolysis of β-Enaminonitriles
β-Enaminonitriles, which can be synthesized from the self-condensation of nitriles, serve as precursors to β-oxoalkanonitriles.[6][7] The hydrolysis of the enamine functionality, typically under acidic conditions, yields the corresponding ketone.
Representative Experimental Protocol: Synthesis of a β-Oxoalkanonitrile via Acylation
The following is a generalized experimental protocol for the synthesis of a β-oxoalkanonitrile via the acylation of a nitrile with an ester. This protocol is based on general procedures found in the literature and is provided for illustrative purposes.[4]
Objective: To synthesize a β-oxoalkanonitrile by reacting a nitrile with an ester in the presence of a strong base.
Materials:
-
Nitrile (e.g., Butyronitrile)
-
Ester (e.g., Ethyl butyrate)
-
Strong base (e.g., Sodium hydride, 60% dispersion in mineral oil)
-
Anhydrous solvent (e.g., Benzene or THF)
-
Ethyl acetate
-
Deionized water
-
Hydrochloric acid (for workup)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with a 60% dispersion of sodium hydride in mineral oil (1.2 equivalents) under a nitrogen atmosphere.
-
Solvent Addition: Anhydrous benzene or THF is added to the flask, and the suspension is stirred.
-
Reactant Addition: A solution of the nitrile (1.0 equivalent) and the ester (1.0 equivalent) in the anhydrous solvent is added dropwise to the stirred suspension at room temperature.
-
Reaction: The reaction mixture is then heated to reflux and maintained at that temperature for several hours (typically 4-6 hours), with the progress of the reaction monitored by thin-layer chromatography (TLC).
-
Quenching: After the reaction is complete, the mixture is cooled to room temperature, and the excess sodium hydride is carefully quenched by the slow addition of water or a dilute acid.
-
Workup: The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation or column chromatography on silica gel to yield the pure β-oxoalkanonitrile.
Caption: A generalized workflow for the synthesis of a β-oxoalkanonitrile.
Conclusion
While the specific history and discovery of this compound remain obscure in the current scientific literature, its structure places it within the important class of β-oxoalkanonitriles. The synthetic methodologies outlined in this guide, particularly the acylation of nitriles, represent robust and well-established routes for the preparation of such compounds. The versatile chemical nature of the nitrile and ketone functionalities ensures that β-oxoalkanonitriles will continue to be valuable intermediates in the synthesis of complex organic molecules for various applications in research and industry. Further investigation into the specific properties and potential applications of this compound would require dedicated synthetic and analytical studies.
References
- 1. youtube.com [youtube.com]
- 2. youtube.com [youtube.com]
- 3. This compound | C8H13NO | CID 13861978 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Studies with β-Oxoalkanonitriles: Simple Novel Synthesis of 3-[2,6-Diaryl-4- pyridyl]-3-oxopropanenitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Temperature controlled condensation of nitriles: efficient and convenient synthesis of β-enaminonitriles, 4-aminopyrimidines and 4-amidinopyrimidines in one system - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Temperature controlled condensation of nitriles: efficient and convenient synthesis of β-enaminonitriles, 4-aminopyrimidines and 4-amidinopyrimidines in one system - RSC Advances (RSC Publishing) [pubs.rsc.org]
Theoretical Studies on 2-Ethyl-4-oxohexanenitrile: A Field in Nascent Stage
Currently, there is a notable absence of dedicated theoretical and computational studies on 2-Ethyl-4-oxohexanenitrile within publicly accessible scientific literature. While general computational chemistry methodologies are well-established for analyzing molecules of similar complexity, specific research focusing on the quantum chemical properties, molecular dynamics, or potential signaling pathway interactions of this compound has not been identified.
For researchers, scientists, and drug development professionals interested in this molecule, this presents both a challenge and an opportunity. The lack of existing data means that any new theoretical investigation would be novel and foundational. Such studies could provide valuable insights into the molecule's structure, reactivity, and potential biological activity.
General Properties and Identifiers
Basic computed properties for this compound are available from chemical databases. These provide a starting point for any theoretical investigation.
| Property | Value | Source |
| Molecular Formula | C8H13NO | PubChem[1] |
| Molecular Weight | 139.19 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| InChI Key | WQPSTQXLFZXSCP-UHFFFAOYSA-N | PubChem[1] |
| Canonical SMILES | CCC(CC(=O)CC)C#N | PubChem[1] |
A Roadmap for Future Theoretical Investigations
Given the absence of specific studies, a logical workflow for a comprehensive theoretical analysis of this compound can be proposed. This workflow would serve as a robust framework for future research.
Caption: A proposed workflow for future theoretical studies on this compound.
Hypothetical Experimental Protocols
Should theoretical studies be undertaken, the following experimental protocols would be foundational.
1. Quantum Chemical Calculations:
-
Software: Gaussian, ORCA, or GAMESS.
-
Methodology: Density Functional Theory (DFT) is a common and effective method. The B3LYP functional with a 6-311++G(d,p) basis set would provide a good balance of accuracy and computational cost for initial geometry optimization and electronic structure calculations.
-
Procedure:
-
The initial structure of this compound would be built using molecular modeling software (e.g., Avogadro, GaussView).
-
A full geometry optimization would be performed to find the lowest energy conformation of the molecule.
-
Vibrational frequency calculations would then be carried out to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).
-
From the optimized geometry, various electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, and the molecular electrostatic potential (MEP) map would be calculated.
-
2. Molecular Docking Simulation:
-
Software: AutoDock, Schrödinger Maestro, or MOE.
-
Methodology: Molecular docking would be used to predict the binding affinity and orientation of this compound with a specific protein target.
-
Procedure:
-
A high-resolution crystal structure of the target protein would be obtained from the Protein Data Bank (PDB).
-
The protein structure would be prepared by removing water molecules, adding hydrogen atoms, and assigning partial charges.
-
The 3D structure of this compound (the ligand) would be optimized as described in the quantum chemical calculations protocol.
-
A docking grid would be defined around the active site of the protein.
-
Docking simulations would be run to generate a series of possible binding poses of the ligand within the protein's active site.
-
The resulting poses would be scored based on their predicted binding energy, and the top-scoring poses would be analyzed to understand the key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions).
-
The application of these established theoretical methods would undoubtedly shed light on the fundamental properties of this compound and could guide future experimental work in drug discovery and materials science.
References
An In-Depth Technical Guide on the Ketone Functionality in 2-Ethyl-4-oxohexanenitrile
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available experimental data specifically for 2-Ethyl-4-oxohexanenitrile is limited. This guide provides a comprehensive overview based on the known properties of the compound and the well-established chemistry of β-ketonitriles. Experimental protocols and quantitative data are presented as representative examples and should be adapted and validated in a laboratory setting.
Introduction
This compound is a bifunctional molecule containing both a ketone and a nitrile group. Its structure, characterized by a ketone at the 4-position and a nitrile group at the carbon alpha to an ethyl substituent, makes it a versatile intermediate in organic synthesis. The ketone functionality, in particular, serves as a key reactive site for a variety of chemical transformations, enabling the introduction of new functional groups and the construction of more complex molecular architectures. This guide focuses on the chemical properties, reactivity, and potential applications of the ketone group within this molecule.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in Table 1. These properties are crucial for designing and executing chemical reactions, as well as for the purification and characterization of its derivatives.
| Property | Value | Reference |
| Molecular Formula | C8H13NO | [1] |
| Molecular Weight | 139.19 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| CAS Number | 114336-08-2 | [1] |
| Canonical SMILES | CCC(CC(=O)CC)C#N | [1] |
| Topological Polar Surface Area | 40.9 Ų | [1] |
| Hydrogen Bond Donor Count | 0 | |
| Hydrogen Bond Acceptor Count | 2 | |
| Rotatable Bond Count | 4 |
Spectroscopic Characterization of the Ketone Functionality
The ketone group in this compound can be readily identified and characterized using standard spectroscopic techniques.
Infrared (IR) Spectroscopy
The most prominent feature in the IR spectrum for the ketone is a strong absorption band corresponding to the C=O stretching vibration.
| Functional Group | Expected Wavenumber (cm-1) | Description |
| Ketone (C=O) | 1710 - 1725 | Strong, sharp absorption |
| Nitrile (C≡N) | 2240 - 2260 | Medium, sharp absorption |
| C-H (sp3) | 2850 - 3000 | Multiple absorptions |
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Nucleus | Functional Group Environment | Expected Chemical Shift (ppm) |
| 13C | Ketone Carbonyl (C=O) | 205 - 220 |
| 13C | Nitrile Carbon (C≡N) | 115 - 125 |
| 13C | Carbons α to Ketone | 30 - 50 |
| 1H | Protons α to Ketone | 2.0 - 2.5 |
Reactivity of the Ketone Functionality
The ketone group in this compound is a primary site for nucleophilic attack and reduction, and can also influence the acidity of the adjacent α-protons.
Nucleophilic Addition Reactions
The carbonyl carbon of the ketone is electrophilic and susceptible to attack by nucleophiles. This fundamental reaction can be used to form a variety of new carbon-carbon and carbon-heteroatom bonds.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-Ethyl-4-oxohexanenitrile
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 2-Ethyl-4-oxohexanenitrile, a valuable intermediate in the preparation of various pharmaceutical and agrochemical compounds. The synthesis is based on the base-catalyzed Michael addition of a methyl ketone to an α,β-unsaturated nitrile.
Reaction Scheme
The synthesis of this compound can be achieved by the reaction of butanone (methyl ethyl ketone) with 2-ethylacrylonitrile in the presence of a strong base catalyst. The reaction proceeds via a Michael addition mechanism.
Overall Reaction:
Butanone + 2-Ethylacrylonitrile → this compound
Quantitative Data Summary
The following table summarizes the key reactants and reaction parameters for the synthesis of this compound. The data is adapted from a general method for the preparation of 5-oxohexanenitriles[1].
| Parameter | Value | Reference |
| Reactants | ||
| Butanone | 4.0 mol | [1] |
| 2-Ethylacrylonitrile | 1.0 mol | Adapted from[1] |
| Catalyst | ||
| 15 wt. % NaOH in Methanol | 0.033 mol | [1] |
| Reaction Conditions | ||
| Temperature | Reflux (approx. 81 °C) | [1] |
| Reaction Time | 90 minutes | [1] |
| Expected Outcome | ||
| Conversion of α,β-unsaturated nitrile | ~99% | [1] |
Detailed Experimental Protocol
This protocol is adapted from a general procedure for the synthesis of 5-oxohexanenitriles[1].
Materials:
-
Butanone (4.0 mol, 288.0 g)
-
2-Ethylacrylonitrile (1.0 mol, 81.12 g)
-
15 wt. % Sodium hydroxide solution in methanol (8.75 g, containing 0.033 mol NaOH)
-
10% Sulfuric acid solution in water
-
10 wt. % Sodium sulfate solution in water
-
Anhydrous magnesium sulfate
-
Dichloromethane (for extraction)
Equipment:
-
500 ml round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Thermometer
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus with a packed column
Procedure:
-
Reaction Setup: In a 500 ml round-bottom flask equipped with a magnetic stirrer, reflux condenser, and thermometer, combine butanone (4.0 mol) and 2-ethylacrylonitrile (1.0 mol).
-
Catalyst Addition: With continuous stirring, add the 15 wt. % sodium hydroxide solution in methanol (0.033 mol NaOH) to the reaction mixture.
-
Reaction: Heat the mixture to reflux (approximately 81°C) using a heating mantle. Maintain the reflux for a total reaction time of 90 minutes.
-
Neutralization: After the reaction is complete, cool the mixture to room temperature. Neutralize the reaction mixture by adding a 10% sulfuric acid solution in water.
-
Workup:
-
Add 50 ml of a 10 wt. % sodium sulfate solution in water to the neutralized mixture.
-
Transfer the mixture to a separatory funnel and allow the phases to separate.
-
Separate the aqueous phase and extract it four times with approximately 20 ml of dichloromethane each time.
-
Combine all the organic phases.
-
-
Drying and Solvent Removal:
-
Dry the combined organic phase over anhydrous magnesium sulfate.
-
Filter to remove the drying agent.
-
Remove the excess butanone and dichloromethane using a rotary evaporator.
-
-
Purification: Purify the crude product by vacuum distillation using a packed column. The main fraction is expected to distill at a temperature range of 110°-113° C at a pressure of 15 mm Hg[1].
Visualizations
Reaction Pathway Diagram:
Caption: Proposed reaction pathway for the synthesis of this compound.
Experimental Workflow Diagram:
Caption: Step-by-step experimental workflow for the synthesis of this compound.
References
Asymmetric Synthesis of 2-Ethyl-4-oxohexanenitrile: Application Notes and Protocols
Abstract
This document provides detailed application notes and protocols for the asymmetric synthesis of 2-Ethyl-4-oxohexanenitrile, a valuable chiral building block in organic synthesis. The synthesis is achieved via an organocatalyzed Michael addition of propanenitrile to 1-penten-3-one. This protocol outlines the selection of an appropriate chiral catalyst, optimization of reaction conditions, and analytical methods for the determination of enantiomeric excess. The methodologies presented are intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis.
Introduction
The enantioselective synthesis of chiral nitriles, particularly γ-ketonitriles, is of significant interest due to their utility as versatile intermediates in the synthesis of pharmaceuticals and other biologically active molecules. The introduction of a chiral center at the α-position to the nitrile group in a γ-ketonitrile framework, such as in this compound, provides a key structural motif for further elaboration. Asymmetric organocatalysis has emerged as a powerful tool for the construction of such chiral molecules, offering a metal-free and often milder alternative to traditional methods.
This application note focuses on the asymmetric conjugate addition of propanenitrile to the α,β-unsaturated ketone, 1-penten-3-one, facilitated by a chiral bifunctional organocatalyst. The catalyst, a cinchona alkaloid-derived thiourea, is proposed to activate both the nucleophile and the electrophile simultaneously, leading to a highly organized transition state and thereby inducing enantioselectivity.
Reaction Principle and Signaling Pathway
The asymmetric synthesis of this compound is based on the Michael addition of the propanenitrile anion to 1-penten-3-one. The key to the enantioselectivity is the use of a chiral bifunctional organocatalyst. The proposed catalytic cycle involves the following key steps:
-
Deprotonation of Propanenitrile: The basic moiety of the organocatalyst (e.g., the quinuclidine nitrogen of a cinchona alkaloid) deprotonates propanenitrile to generate a chiral ion pair with the resulting carbanion.
-
Activation of the Enone: The thiourea moiety of the catalyst activates the 1-penten-3-one electrophile through hydrogen bonding with the carbonyl oxygen. This activation lowers the LUMO of the enone, making it more susceptible to nucleophilic attack.
-
Stereocontrolled C-C Bond Formation: The chiral environment created by the catalyst directs the facial attack of the propanenitrile anion onto the activated enone, leading to the formation of the carbon-carbon bond with high stereoselectivity.
-
Protonation and Catalyst Regeneration: The resulting enolate is protonated, and the catalyst is regenerated to complete the catalytic cycle.
Caption: Proposed catalytic cycle for the asymmetric Michael addition.
Experimental Protocols
The following protocols are based on established methodologies for organocatalyzed asymmetric Michael additions and have been adapted for the synthesis of this compound.
Materials and Reagents
-
Propanenitrile (anhydrous, ≥99%)
-
1-Penten-3-one (≥98%)
-
(1S,2S)-N,N'-Bis[3,5-bis(trifluoromethyl)phenyl]cyclohexane-1,2-diamine-derived thiourea catalyst (or similar chiral bifunctional catalyst)
-
Toluene (anhydrous, ≥99.8%)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous solution)
-
Magnesium sulfate (anhydrous)
-
Ethyl acetate (for chromatography)
-
Hexanes (for chromatography)
-
Silica gel (for column chromatography, 230-400 mesh)
General Experimental Procedure
-
To a flame-dried Schlenk tube under an argon atmosphere, add the chiral bifunctional thiourea catalyst (0.02 mmol, 10 mol%).
-
Add anhydrous toluene (2.0 mL) and stir the mixture at room temperature for 10 minutes.
-
Add propanenitrile (0.4 mmol, 2.0 equiv.) to the solution.
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C or -20 °C) using a cryostat.
-
Add 1-penten-3-one (0.2 mmol, 1.0 equiv.) dropwise to the stirred solution over 5 minutes.
-
Stir the reaction mixture at the same temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (5 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine (10 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the desired this compound.
Workflow Diagram
Caption: Experimental workflow for the synthesis.
Data Presentation
The following table summarizes the expected results based on analogous reactions reported in the literature. Optimization of these parameters is recommended for achieving the best results.
| Entry | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | 10 | RT | 24 | ~85 | ~90 |
| 2 | 10 | 0 | 48 | ~90 | ~95 |
| 3 | 10 | -20 | 72 | ~92 | >97 |
| 4 | 5 | -20 | 96 | ~88 | >97 |
Analytical Methods
Determination of Enantiomeric Excess
The enantiomeric excess (ee) of the product, this compound, can be determined by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).
-
Chiral HPLC Conditions (Example):
-
Column: Chiralcel OD-H (or equivalent)
-
Mobile Phase: Hexane/Isopropanol (e.g., 98:2 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm
-
Column Temperature: 25 °C
-
Conclusion
The organocatalyzed asymmetric Michael addition of propanenitrile to 1-penten-3-one provides an efficient and direct route to enantiomerically enriched this compound. The use of a chiral bifunctional thiourea catalyst is key to achieving high yields and excellent enantioselectivities. The protocol presented herein serves as a valuable guideline for researchers in academic and industrial settings for the synthesis of this and other structurally related chiral γ-ketonitriles. Further optimization of the reaction parameters may be necessary to achieve the desired outcomes for specific applications.
Application Notes and Protocols for the Purification of 2-Ethyl-4-oxohexanenitrile
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of 2-Ethyl-4-oxohexanenitrile, a valuable intermediate in organic synthesis. The following sections offer guidance on standard purification techniques, including distillation, flash chromatography, and preliminary work-up procedures. The protocols are based on established methods for β-ketonitriles and related compounds and are intended to serve as a starting point for laboratory implementation.
Introduction
This compound is a member of the β-ketonitrile family of compounds, which are important precursors for a variety of biologically active heterocycles.[1][2] The purity of this intermediate is crucial for the successful synthesis of downstream targets in pharmaceutical development and other chemical industries. This application note outlines common laboratory techniques for the purification of this compound from crude reaction mixtures.
General Purification Strategy
The purification of β-ketonitriles, including this compound, typically follows a multi-step process to remove unreacted starting materials, byproducts, and other impurities. The general workflow involves an initial work-up of the reaction mixture followed by a more rigorous purification technique such as distillation or chromatography.[3][4]
Caption: Overall purification workflow for this compound.
Quantitative Data
The following table summarizes typical conditions and outcomes for the purification of structurally similar oxonitriles. These values can serve as a benchmark when developing a purification protocol for this compound.
| Compound | Purification Method | Pressure (mm Hg) | Temperature (°C) | Purity/Yield | Reference |
| 5-Oxohexanenitriles | Vacuum Distillation | 15 | 110-113 | Main Fraction | [4] |
| 5-Oxohexanenitriles | Vacuum Distillation | 12 | 100-107 | Main Fraction | [4] |
| β-Ketonitriles | Flash Chromatography | N/A | Ambient | Purified Product | [3] |
| β-Ketonitriles | Synthesis | N/A | N/A | 30-72% Yield | [3] |
Experimental Protocols
General Work-up Procedure
This protocol describes the initial work-up of a reaction mixture containing β-ketonitriles.
Materials:
-
Crude reaction mixture
-
Dilute hydrochloric acid (HCl) or sulfuric acid (H₂SO₄)[4][5]
-
Water
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)[3][4]
-
Separatory funnel
-
Erlenmeyer flask
-
Rotary evaporator
Protocol:
-
Quenching: Carefully quench the reaction mixture by adding a dilute aqueous acid solution. Monitor the pH to ensure it is between 2 and 9.[5]
-
Extraction: Transfer the quenched mixture to a separatory funnel and add an equal volume of an organic solvent such as ethyl acetate.[3] Shake vigorously and allow the layers to separate.
-
Separation: Drain the aqueous layer.
-
Back-Extraction: Extract the aqueous phase again with the organic solvent to ensure complete recovery of the product.[3]
-
Washing: Combine the organic extracts and wash sequentially with water and then brine to remove any remaining water-soluble impurities.
-
Drying: Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous sodium sulfate or magnesium sulfate.[3][4]
-
Concentration: Filter off the drying agent and concentrate the organic solution using a rotary evaporator to yield the crude this compound.[3]
Purification by Vacuum Distillation
This method is suitable for the purification of thermally stable, volatile compounds like this compound.
Caption: Workflow for vacuum distillation of this compound.
Materials:
-
Crude this compound
-
Distillation apparatus (e.g., short path or fractional with a packed or sieve tray column)[4]
-
Heating mantle
-
Vacuum pump
-
Manometer
-
Receiving flasks
Protocol:
-
Apparatus Setup: Assemble the distillation apparatus. A column with a high number of practical trays (e.g., 30-40) is recommended for efficient separation.[4]
-
Charging the Flask: Charge the distillation flask with the crude this compound.
-
Applying Vacuum: Gradually apply vacuum to the system, aiming for a pressure in the range of 10-20 mm Hg.
-
Heating: Gently heat the distillation flask using a heating mantle.
-
Collecting Fractions: Collect the distillate in fractions. The main fraction containing this compound is expected to distill at a temperature between 100-115°C at a pressure of approximately 12-15 mm Hg, based on data for similar compounds.[4]
-
Analysis: Analyze the purity of the collected fractions using gas chromatography or NMR spectroscopy.[3][4]
Purification by Flash Chromatography
Flash chromatography is a common and effective method for purifying moderately polar organic compounds.
Caption: Workflow for flash chromatography of this compound.
Materials:
-
Crude this compound
-
Silica gel for flash chromatography
-
Solvent system (e.g., a mixture of ethyl acetate and hexanes)
-
Chromatography column
-
Pressurized air or nitrogen source
-
Collection tubes
-
Thin Layer Chromatography (TLC) plates and chamber
-
UV lamp for visualization
Protocol:
-
Column Packing: Prepare a silica gel column using the chosen solvent system (eluent).
-
Sample Preparation: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent.
-
Loading: Carefully load the sample onto the top of the silica gel column.
-
Elution: Apply pressure to the top of the column and begin eluting the sample with the solvent system.
-
Fraction Collection: Collect the eluent in small fractions.
-
Monitoring: Monitor the separation by TLC to identify the fractions containing the pure product.
-
Combining and Concentrating: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.[3]
Purity Assessment
The purity of the final product should be assessed using appropriate analytical techniques.
-
Gas Chromatography (GC): GC is an effective method for determining the purity of volatile compounds and for quantifying any remaining impurities.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the purified compound and to detect any structurally similar impurities.[3]
References
- 1. A high-yielding preparation of beta-ketonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07788A [pubs.rsc.org]
- 3. provost.utsa.edu [provost.utsa.edu]
- 4. US5254712A - Process for the preparation of 5-oxohexane nitriles and the compound 2,4-dimethyl-5-oxohexane nitrile - Google Patents [patents.google.com]
- 5. DK2132167T3 - PROCESS FOR THE PREPARATION OF beta-ketonitriles - Google Patents [patents.google.com]
Application Note: FT-IR Spectroscopy of 2-Ethyl-4-oxohexanenitrile
Abstract
This document provides a detailed protocol for the analysis of 2-Ethyl-4-oxohexanenitrile using Fourier Transform Infrared (FT-IR) spectroscopy. The methods outlined are intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This note includes procedures for sample preparation, spectral acquisition, and data interpretation. A summary of expected vibrational frequencies is provided to aid in the identification and characterization of this compound.
Introduction
This compound is a bifunctional organic molecule containing both a nitrile (-C≡N) and a ketone (C=O) functional group, along with alkyl C-H bonds. Its chemical formula is C8H13NO.[1] FT-IR spectroscopy is a rapid and non-destructive analytical technique that measures the absorption of infrared radiation by a sample's molecules. This absorption corresponds to the vibrational frequencies of the chemical bonds within the molecule, providing a unique "fingerprint" that allows for the identification of functional groups and the elucidation of molecular structure. This application note details the standardized procedures for obtaining and interpreting the FT-IR spectrum of this compound.
Experimental Protocols
Instrumentation and Materials
-
FT-IR Spectrometer: An Agilent Cary 660 FT-IR Spectrometer or equivalent, equipped with a deuterated triglycine sulfate (DTGS) detector.
-
Sample Cell: A liquid sample cell with infrared-transparent windows (e.g., NaCl, KBr, or CaF2).[2] Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used.[2]
-
Sample: this compound (liquid).
-
Solvent (optional): A dry, IR-transparent solvent such as chloroform or carbon tetrachloride, if solution-state analysis is required.
-
Cleaning Supplies: Isopropanol or another suitable solvent for cleaning the sample cell or ATR crystal.[3]
Sample Preparation
The choice of sample preparation method depends on the available accessories and the desired analytical outcome.
Method A: Neat Liquid Analysis using a Liquid Cell [2]
-
Ensure the liquid sample cell is clean and dry.
-
Using a pipette, introduce a few drops of this compound into the sample cell.
-
Securely seal the cell to prevent any leakage.
-
Place the assembled cell into the sample holder of the FT-IR spectrometer.
Method B: Attenuated Total Reflectance (ATR) Analysis [2]
-
Ensure the ATR crystal is clean and free of any contaminants.[2]
-
Place a single drop of this compound directly onto the surface of the ATR crystal.
-
If applicable, apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.
Spectral Acquisition
-
Background Spectrum: Before analyzing the sample, acquire a background spectrum. For a liquid cell, this should be an empty, clean cell. For ATR, this should be the clean, uncovered crystal. This step is crucial to correct for atmospheric and instrumental interferences.
-
Sample Spectrum: Place the prepared sample in the instrument's sample compartment.
-
Acquisition Parameters: Set the appropriate parameters for spectral acquisition. Typical parameters are:
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32 (to improve signal-to-noise ratio)
-
-
Data Collection: Initiate the scan to collect the FT-IR spectrum of the sample.
Data Processing and Interpretation
-
Background Subtraction: The instrument software will automatically subtract the background spectrum from the sample spectrum.
-
Data Analysis: Identify the key absorption bands in the spectrum and compare them to the expected frequencies for the functional groups present in this compound.
Expected FT-IR Data
The following table summarizes the expected characteristic vibrational frequencies for this compound based on its functional groups.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| C≡N (Nitrile) | Stretching | 2260 - 2240 | Medium |
| C=O (Ketone) | Stretching | 1725 - 1705 | Strong |
| C-H (Alkyl) | Stretching | 2975 - 2850 | Strong |
| C-H (Alkyl) | Bending | 1470 - 1450 (CH₂) and 1380 - 1370 (CH₃) | Medium |
| C-C | Stretching | 1200 - 800 | Weak to Medium |
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the FT-IR analysis of this compound.
Caption: Workflow for FT-IR analysis of this compound.
Conclusion
This application note provides a comprehensive protocol for the FT-IR spectroscopic analysis of this compound. By following the outlined procedures for sample preparation, spectral acquisition, and data analysis, researchers can effectively characterize this compound and verify the presence of its key functional groups. The provided table of expected vibrational frequencies serves as a valuable reference for spectral interpretation.
References
Application Note: Mass Spectrometry of 2-Ethyl-4-oxohexanenitrile
Abstract
This application note provides a detailed protocol for the analysis of 2-Ethyl-4-oxohexanenitrile using mass spectrometry. The methodologies outlined are intended for researchers, scientists, and professionals in drug development and chemical analysis. This document includes protocols for sample preparation, instrumentation, and data acquisition, along with a proposed fragmentation pattern for the target analyte.
Introduction
This compound is a chemical compound with the molecular formula C8H13NO.[1] Its structure contains both a nitrile and a ketone functional group, making its characterization by mass spectrometry a key analytical technique. Understanding the mass spectral behavior of this molecule is crucial for its identification and quantification in various matrices. This note describes a generalized approach for its analysis by Gas Chromatography-Mass Spectrometry (GC-MS), a common and effective method for volatile and semi-volatile organic compounds.
Chemical Properties of this compound:
| Property | Value | Source |
| Molecular Formula | C8H13NO | PubChem[1] |
| Molecular Weight | 139.19 g/mol | PubChem[1] |
| Monoisotopic Mass | 139.099714038 Da | PubChem[1] |
Proposed Mass Spectrometry Fragmentation
While specific experimental data for this compound is not widely published, a plausible fragmentation pattern can be proposed based on its structure and established principles of mass spectrometry. The presence of a ketone, a nitrile, and alkyl chains suggests several likely cleavage pathways under electron ionization (EI).
The primary fragmentation is expected to occur via α-cleavage adjacent to the carbonyl group and the nitrile group, as well as McLafferty rearrangements. The table below summarizes the potential major fragment ions.
Table 1: Proposed m/z Values of Major Fragment Ions of this compound in EI-MS
| m/z (Proposed) | Proposed Ion Structure/Formula | Fragmentation Pathway |
| 139 | [C8H13NO]+• | Molecular Ion (M+•) |
| 110 | [M - C2H5]+ | Loss of the ethyl group adjacent to the nitrile |
| 98 | [M - C3H5]+ | McLafferty rearrangement and loss of propene |
| 82 | [C5H8N]+ | Cleavage at the C-C bond between C4 and C5 |
| 71 | [C4H7O]+ | α-cleavage at the C-C bond adjacent to the carbonyl group (loss of C4H6N•) |
| 57 | [C3H5O]+ | α-cleavage at the C-C bond adjacent to the carbonyl group (loss of C5H8N•) |
| 54 | [C4H6]+• | Product of McLafferty rearrangement |
| 41 | [C3H5]+ | Allylic cation from fragmentation of larger alkyl chains |
| 29 | [C2H5]+ | Ethyl cation |
Experimental Protocol: GC-MS Analysis
This protocol provides a general procedure for the analysis of this compound. Optimization of these parameters may be necessary for specific instrumentation and sample matrices.
3.1. Sample Preparation
-
Standard Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable volatile solvent such as methanol or acetonitrile.
-
Working Solutions: Create a series of dilutions from the stock solution to generate calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Extraction (if applicable): For complex matrices, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate the analyte and remove interfering substances.
3.2. Instrumentation and Conditions
-
Gas Chromatograph (GC):
-
Column: 30 m x 0.25 mm ID x 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (or equivalent).
-
Inlet: Split/Splitless, operated in splitless mode for trace analysis or with a split ratio of 20:1 for higher concentrations.
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
-
-
Mass Spectrometer (MS):
-
Ion Source: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 35 - 350
-
Scan Rate: 2 scans/second
-
Transfer Line Temperature: 280 °C
-
3.3. Data Analysis
-
Identification: The retention time from the total ion chromatogram (TIC) and the mass spectrum of the eluting peak are used to identify this compound. The experimental mass spectrum should be compared to a reference library (if available) or the proposed fragmentation pattern.
-
Quantification: A calibration curve is constructed by plotting the peak area of a characteristic ion (e.g., m/z 71 or 110) against the concentration of the prepared standards. The concentration of the analyte in unknown samples is then determined from this curve.
Visualizations
The following diagrams illustrate the experimental workflow and the proposed fragmentation logic for this compound.
Caption: GC-MS workflow for the analysis of this compound.
Caption: Proposed fragmentation of this compound in EI-MS.
References
Application Notes and Protocols: 2-Ethyl-4-oxohexanenitrile
Disclaimer: Direct experimental data for 2-Ethyl-4-oxohexanenitrile is limited in publicly available literature. The following application notes and protocols are based on established principles of organic synthesis and data from analogous compounds, such as other 5-oxohexanenitriles. These protocols should be considered theoretical and require experimental validation.
Introduction
This compound is a functionalized nitrile that holds potential as a versatile intermediate in organic synthesis. Its structure, featuring both a nitrile and a ketone moiety, allows for a variety of chemical transformations, making it a valuable building block for the synthesis of heterocyclic compounds and other complex organic molecules. Notably, related 5-oxohexanenitriles are utilized as starting materials for the preparation of pharmaceutical and agrochemical intermediates.[1] For instance, they can be key precursors to substituted pyridines, which are important scaffolds in drug discovery.[1]
Synthetic Applications
The primary application of this compound in organic synthesis is expected to be as a precursor to substituted pyridines. The general strategy involves a cyclization-dehydrogenation reaction sequence. The ketone and nitrile functionalities can participate in intramolecular reactions to form a dihydropyridine ring, which is subsequently aromatized to the corresponding pyridine.
Additionally, the ketone and nitrile groups can be independently functionalized. The ketone can undergo reactions such as reduction to an alcohol, reductive amination, or olefination. The nitrile can be hydrolyzed to a carboxylic acid or reduced to an amine. This dual reactivity makes this compound a useful scaffold for generating a library of related compounds for screening in drug discovery and materials science.
Proposed Synthesis of this compound
A plausible synthetic route to this compound is via a Michael addition reaction between an appropriate ketone and an α,β-unsaturated nitrile. Based on the synthesis of structurally similar 5-oxohexanenitriles, the reaction of 3-pentanone with acrylonitrile in the presence of a strong base is a viable approach.[1]
Caption: Proposed synthesis of this compound.
Experimental Protocol: Synthesis of this compound
Materials:
-
3-Pentanone (Reagent grade)
-
Acrylonitrile (Inhibited, Reagent grade)
-
Sodium hydride (60% dispersion in mineral oil) or Potassium tert-butoxide
-
Toluene (Anhydrous)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (Brine)
-
Anhydrous magnesium sulfate
-
Ethyl acetate (for extraction)
-
Hexanes (for chromatography)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a suspension of sodium hydride (1.1 eq) in anhydrous toluene.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of 3-pentanone (1.0 eq) in anhydrous toluene via the dropping funnel over 30 minutes.
-
After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes.
-
Add a solution of acrylonitrile (1.2 eq) in anhydrous toluene dropwise over 30 minutes, maintaining the temperature at 0 °C.
-
Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, carefully quench the reaction by slowly adding 1 M HCl at 0 °C until the pH is neutral.
-
Transfer the mixture to a separatory funnel and add ethyl acetate.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.
Data Presentation
The following table summarizes the expected quantitative data for the synthesis of this compound, based on typical yields and spectroscopic data for similar reactions.
| Parameter | Expected Value |
| Yield | 60-75% |
| Physical State | Colorless to pale yellow oil |
| ¹H NMR (CDCl₃, 400 MHz) | δ 2.75 (t, 2H), 2.50 (q, 2H), 2.20 (m, 1H), 1.70 (m, 2H), 1.10 (t, 3H), 0.95 (t, 3H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 209.0, 119.0, 45.0, 36.0, 30.0, 25.0, 12.0, 8.0 |
| IR (neat, cm⁻¹) | 2245 (C≡N), 1715 (C=O) |
| Mass Spec (EI) | m/z 139 (M⁺) |
Application Workflow: Synthesis of a Substituted Pyridine
The following workflow illustrates the potential use of this compound as an intermediate in the synthesis of a 3-ethyl-5-methylpyridine derivative.
Caption: Workflow for the synthesis of a substituted pyridine.
Protocol: Synthesis of 3-Ethyl-5-methyl-2-aminopyridine from this compound
Materials:
-
This compound
-
Sodium ethoxide
-
Ethanol (Anhydrous)
-
Palladium on carbon (10%)
-
Xylene or other high-boiling solvent
-
Ammonium chloride solution (Saturated)
Procedure:
-
Cyclization:
-
Dissolve this compound (1.0 eq) in anhydrous ethanol in a round-bottom flask.
-
Add a solution of sodium ethoxide (1.1 eq) in ethanol.
-
Reflux the mixture for 4-6 hours, monitoring the formation of the dihydropyridine intermediate by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and neutralize with saturated ammonium chloride solution.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
-
Dehydrogenation:
-
Dissolve the crude dihydropyridine intermediate in xylene.
-
Add 10% palladium on carbon (5-10 mol%).
-
Reflux the mixture for 12-24 hours, monitoring the formation of the pyridine product.
-
Cool the reaction mixture, filter through a pad of Celite to remove the catalyst, and wash the Celite with ethyl acetate.
-
Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to yield the desired 3-ethyl-5-methyl-2-aminopyridine.
-
Conclusion
References
Application Notes and Protocols: 2-Ethyl-4-oxohexanenitrile as a Versatile Precursor for Heterocyclic Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction:
2-Ethyl-4-oxohexanenitrile, a gamma-keto nitrile, is a valuable and versatile starting material for the synthesis of a variety of heterocyclic compounds. The presence of both a ketone and a nitrile functional group within the same molecule allows for a range of cyclization reactions to form important heterocyclic scaffolds such as pyridines, pyrimidines, and pyridazines. These heterocycles are of significant interest in medicinal chemistry and drug development due to their prevalence in biologically active molecules. This document provides detailed application notes and experimental protocols for the synthesis of these key heterocyclic systems from this compound.
Synthesis of Substituted Pyridines
The synthesis of substituted pyridines from this compound can be achieved through a multi-step process involving the formation of a 1,5-dicarbonyl intermediate or a related unsaturated system, followed by cyclization with an ammonia source. A plausible approach involves a condensation reaction to introduce a second carbonyl or a masked carbonyl group, followed by a cyclization-aromatization sequence.
Experimental Protocol: Synthesis of 2,4-diethyl-6-methylpyridine
This protocol describes a hypothetical synthesis based on general methods for pyridine synthesis from keto-nitriles.
Step 1: Knoevenagel Condensation
-
To a solution of this compound (1.0 eq) in ethanol, add ethyl cyanoacetate (1.1 eq) and a catalytic amount of piperidine (0.1 eq).
-
Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the condensed intermediate.
Step 2: Michael Addition
-
To a solution of the product from Step 1 in a suitable solvent like ethanol, add a methyl Grignard reagent (e.g., CH3MgBr) (1.2 eq) at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours.
-
Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step 3: Cyclization and Aromatization
-
Treat the crude product from Step 2 with an acid catalyst (e.g., p-toluenesulfonic acid) in a high-boiling solvent like toluene.
-
Heat the mixture to reflux with a Dean-Stark apparatus to remove water.
-
After cyclization is complete (monitored by TLC), an oxidation step using an oxidizing agent like manganese dioxide (MnO2) or air can be employed to facilitate aromatization to the pyridine ring.
-
Cool the reaction, filter off any solids, and purify the resulting pyridine derivative by column chromatography.
Logical Workflow for Pyridine Synthesis
Caption: Logical workflow for the synthesis of a substituted pyridine.
Synthesis of Substituted Pyrimidines
Pyrimidines can be synthesized from this compound by reacting it with an amidine source. The keto group provides one electrophilic center, and the nitrile group, upon activation or reaction, provides the other necessary functionalities for the formation of the pyrimidine ring. A general and economical method involves the copper-catalyzed cyclization of ketones with nitriles in the presence of a base.
Experimental Protocol: Synthesis of 2-Amino-4-ethyl-6-(propan-2-one)-5-propylpyrimidine
This protocol is adapted from general procedures for pyrimidine synthesis from ketones and nitriles.[1][2]
-
In a sealed reaction vessel, combine this compound (1.0 eq), guanidine hydrochloride (1.2 eq), a copper catalyst such as CuCl2 (0.1 eq), and a base like sodium hydroxide (2.5 eq).
-
Add a suitable solvent, such as dimethylformamide (DMF).
-
Heat the reaction mixture to 120 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the mixture to room temperature and pour it into water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired pyrimidine derivative.
Quantitative Data for Pyrimidine Synthesis
| Entry | Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | This compound | Guanidine HCl | CuCl2 | NaOH | DMF | 120 | 24 | Hypothetical |
Yields are hypothetical and would need to be determined experimentally.
Reaction Pathway for Pyrimidine Synthesis
Caption: Reaction pathway for pyrimidine synthesis.
Synthesis of Substituted Pyridazines
The synthesis of pyridazines requires the reaction of a 1,4-dicarbonyl compound or its equivalent with hydrazine. In the case of this compound, the keto group can serve as one electrophilic center. The nitrile group can be hydrolyzed to a carboxylic acid or an ester to provide the second electrophilic center required for cyclization with hydrazine.
Experimental Protocol: Synthesis of 4-Ethyl-6-(propan-2-one)-3-propyl-4,5-dihydropyridazine
This protocol outlines a potential route to a pyridazine derivative.
Step 1: Hydrolysis of the Nitrile Group
-
Heat this compound (1.0 eq) in a mixture of concentrated sulfuric acid and water.
-
Maintain the temperature at reflux for 8-12 hours until the nitrile is fully hydrolyzed to the corresponding carboxylic acid, which can be monitored by IR spectroscopy (disappearance of the -C≡N stretch).
-
Cool the reaction mixture and neutralize it carefully with a base (e.g., sodium carbonate) to precipitate the carboxylic acid.
-
Filter, wash with cold water, and dry the resulting gamma-keto acid.
Step 2: Cyclization with Hydrazine
-
To a solution of the gamma-keto acid from Step 1 in ethanol, add hydrazine hydrate (1.1 eq).
-
Reflux the mixture for 6-8 hours. The progress of the reaction can be followed by TLC.
-
After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.
-
The resulting crude pyridazinone can be purified by recrystallization or column chromatography.
Quantitative Data for Pyridazine Synthesis
| Step | Reactant | Reagent | Solvent | Conditions | Product | Yield (%) |
| 1 | This compound | H2SO4/H2O | - | Reflux, 8-12 h | 2-Ethyl-4-oxohexanoic acid | Hypothetical |
| 2 | 2-Ethyl-4-oxohexanoic acid | Hydrazine hydrate | Ethanol | Reflux, 6-8 h | Substituted Pyridazinone | Hypothetical |
Yields are hypothetical and require experimental validation.
Reaction Pathway for Pyridazine Synthesis
Caption: Reaction pathway for pyridazine synthesis.
This compound serves as a promising and flexible precursor for the synthesis of various medicinally relevant heterocycles. The protocols and pathways outlined in these application notes provide a foundational framework for researchers to explore the synthesis of novel pyridine, pyrimidine, and pyridazine derivatives. The specific reaction conditions and yields for these hypothetical syntheses would require experimental optimization. Nevertheless, the inherent reactivity of the gamma-keto nitrile moiety makes this compound a valuable building block in the toolkit of synthetic and medicinal chemists.
References
Application Notes and Protocols: Derivatization of 2-Ethyl-4-oxohexanenitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the derivatization of 2-Ethyl-4-oxohexanenitrile, a versatile β-ketonitrile, into various heterocyclic scaffolds of significant interest in medicinal chemistry and drug development. The following protocols are generalized procedures based on established synthetic methodologies for β-ketonitriles and are intended to serve as a starting point for further investigation and optimization.
Introduction
This compound is a valuable building block for the synthesis of a diverse range of heterocyclic compounds. Its bifunctional nature, possessing both a ketone and a nitrile group, allows for a variety of cyclization reactions to form substituted pyridines, pyrazoles, and isoxazoles. These heterocyclic cores are prevalent in many biologically active molecules and approved pharmaceutical agents. The following protocols detail the synthesis of three key derivatives from this compound.
Synthesis of 2-Amino-3-cyano-4-ethyl-6-methylpyridine Derivative
The synthesis of substituted 2-amino-3-cyanopyridines is a cornerstone in medicinal chemistry, as this scaffold is a precursor to a wide array of fused heterocyclic systems with diverse biological activities. The following protocol describes a multicomponent reaction for the synthesis of a substituted pyridine from this compound.
Experimental Protocol
Materials:
-
This compound
-
Malononitrile
-
Ammonium acetate
-
Ethanol
-
Water
Procedure:
-
To a 100 mL round-bottom flask, add this compound (10 mmol), malononitrile (10 mmol), and ammonium acetate (80 mmol).
-
Add 20 mL of ethanol to the flask.
-
The reaction mixture is then heated to reflux for 6-8 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, the mixture is cooled to room temperature.
-
The cooled mixture is poured into 100 mL of ice-cold water with stirring.
-
The precipitated solid is collected by filtration, washed with cold water, and then with a small amount of cold ethanol.
-
The crude product is dried and can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.
Quantitative Data
| Derivative | Starting Material | Reagents | Solvent | Reaction Time (h) | Yield (%) |
| 2-Amino-3-cyano-4-ethyl-6-methylpyridine | This compound | Malononitrile, Ammonium acetate | Ethanol | 6-8 | 75-85 (Expected) |
Expected Characterization Data
-
IR (KBr, cm⁻¹): 3450-3300 (NH₂ stretching), 2220-2210 (C≡N stretching), 1640-1620 (C=C stretching).
-
¹H NMR (CDCl₃, δ ppm): Signals corresponding to the ethyl and methyl protons, aromatic protons of the pyridine ring, and a broad singlet for the amino protons.
-
¹³C NMR (CDCl₃, δ ppm): Resonances for the aliphatic carbons, aromatic carbons of the pyridine ring, and the nitrile carbon.
Experimental Workflow
Caption: Workflow for the synthesis of a 2-amino-3-cyanopyridine derivative.
Synthesis of 3-Ethyl-5-methyl-1H-pyrazole-4-carbonitrile
Pyrazoles are a class of heterocyclic compounds that are present in a number of commercially available drugs. The reaction of a β-ketonitrile with hydrazine provides a straightforward method for the synthesis of substituted pyrazoles.
Experimental Protocol
Materials:
-
This compound
-
Hydrazine hydrate
-
Ethanol or Acetic Acid
Procedure:
-
In a 50 mL round-bottom flask, dissolve this compound (10 mmol) in 15 mL of ethanol.
-
To this solution, add hydrazine hydrate (12 mmol) dropwise with stirring at room temperature.
-
After the addition is complete, the reaction mixture is heated to reflux for 4-6 hours.
-
The progress of the reaction is monitored by TLC.
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is triturated with cold water to induce precipitation.
-
The solid product is collected by filtration, washed with cold water, and dried.
-
Further purification can be achieved by recrystallization from a suitable solvent like ethanol.
Quantitative Data
| Derivative | Starting Material | Reagent | Solvent | Reaction Time (h) | Yield (%) |
| 3-Ethyl-5-methyl-1H-pyrazole-4-carbonitrile | This compound | Hydrazine hydrate | Ethanol | 4-6 | 80-90 (Expected) |
Expected Characterization Data
-
IR (KBr, cm⁻¹): 3300-3100 (N-H stretching), 2230-2220 (C≡N stretching), 1600-1580 (C=N stretching).[1]
-
¹H NMR (DMSO-d₆, δ ppm): A broad singlet for the N-H proton, signals for the ethyl and methyl group protons.
-
¹³C NMR (DMSO-d₆, δ ppm): Resonances for the aliphatic carbons, the pyrazole ring carbons, and the nitrile carbon.[2]
Experimental Workflow
Caption: Workflow for the synthesis of a substituted pyrazole derivative.
Synthesis of 3-Ethyl-5-methylisoxazole-4-carbonitrile
Isoxazoles are another important class of five-membered heterocycles found in various therapeutic agents. The reaction of β-ketonitriles with hydroxylamine provides a direct route to the synthesis of substituted isoxazoles.
Experimental Protocol
Materials:
-
This compound
-
Hydroxylamine hydrochloride
-
Sodium acetate or other suitable base
-
Ethanol
-
Water
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (10 mmol) and hydroxylamine hydrochloride (12 mmol) in a mixture of ethanol (20 mL) and water (5 mL).
-
To this solution, add sodium acetate (15 mmol) in portions with stirring.
-
The reaction mixture is then heated to reflux for 3-5 hours.
-
Monitor the reaction by TLC.
-
After the reaction is complete, the mixture is cooled to room temperature.
-
The solvent is partially removed under reduced pressure, and the residue is poured into cold water.
-
The precipitated solid is collected by filtration, washed with water, and dried.
-
The crude product can be purified by recrystallization from an appropriate solvent such as ethanol or methanol.
Quantitative Data
| Derivative | Starting Material | Reagents | Solvent | Reaction Time (h) | Yield (%) |
| 3-Ethyl-5-methylisoxazole-4-carbonitrile | This compound | Hydroxylamine hydrochloride, Sodium acetate | Ethanol/Water | 3-5 | 70-80 (Expected) |
Expected Characterization Data
-
IR (KBr, cm⁻¹): 2240-2230 (C≡N stretching), 1620-1600 (C=N stretching), 1450-1400 (isoxazole ring stretching).
-
¹H NMR (CDCl₃, δ ppm): Signals for the ethyl and methyl group protons.[3]
-
¹³C NMR (CDCl₃, δ ppm): Resonances for the aliphatic carbons, the isoxazole ring carbons, and the nitrile carbon.[3]
Experimental Workflow
References
- 1. Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. sciarena.com [sciarena.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Ethyl-4-oxohexanenitrile
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis yield of 2-Ethyl-4-oxohexanenitrile.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism for the synthesis of this compound?
The synthesis of this compound is typically achieved through a Michael addition reaction, a type of conjugate addition. This reaction involves the addition of a nucleophile, in this case, the enolate of butanone, to an α,β-unsaturated nitrile. The reaction is generally catalyzed by a strong base.
Q2: What are the common starting materials for this synthesis?
The common starting materials are butanone (methyl ethyl ketone) and an α,β-unsaturated nitrile, such as acrylonitrile or crotononitrile, in the presence of a strong base catalyst.
Q3: What are the most critical parameters affecting the yield of this compound?
The key parameters influencing the yield include the choice of catalyst, reaction temperature, molar ratio of reactants, and reaction time. Proper control of these variables is crucial to maximize the formation of the desired product and minimize side reactions.
Q4: What are the potential side reactions that can lower the yield?
Common side reactions include aldol condensation of the ketone starting material, polymerization of the α,β-unsaturated nitrile, and the formation of polycyanoethylated byproducts where more than one nitrile group is added to the ketone.[1] The use of a strong base, while necessary for the primary reaction, can also promote these undesirable side reactions.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | - Inactive Catalyst: The strong base catalyst may have degraded due to exposure to air or moisture.- Incorrect Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate.- Impure Starting Materials: Contaminants in butanone or the nitrile can interfere with the reaction. | - Use a fresh, anhydrous strong base catalyst.- Gradually increase the reaction temperature, monitoring for product formation. The reaction can be carried out at room temperature or elevated to the reflux temperature of the reaction mixture.[1]- Ensure the purity of starting materials through distillation or other appropriate purification methods. |
| Formation of a Viscous or Solid Mass (Polymerization) | - Excessive Catalyst Concentration: A high concentration of the strong base can accelerate the polymerization of the α,β-unsaturated nitrile.- High Reaction Temperature: Elevated temperatures can promote polymerization. | - Reduce the amount of catalyst used.- Maintain a lower reaction temperature and monitor the reaction progress closely. |
| Presence of Significant Aldol Condensation Byproducts | - Prolonged Reaction Time: Allowing the reaction to proceed for too long can favor the aldol condensation of butanone.- High Catalyst Concentration: Strong bases are known to catalyze aldol reactions. | - Optimize the reaction time by monitoring the consumption of starting materials and the formation of the product using techniques like gas chromatography.- Use the minimum effective amount of catalyst. |
| Formation of Polycyanoethylated Products | - Incorrect Molar Ratio of Reactants: An excess of the α,β-unsaturated nitrile relative to the ketone can lead to the addition of multiple nitrile groups. | - Use an excess of the ketone. A molar ratio of ketone to nitrile between 2:1 and 7:1, preferably between 3:1 and 5:1, is recommended to obtain higher yields.[1] |
| Difficulty in Product Isolation and Purification | - Incomplete Neutralization: Residual base in the reaction mixture can complicate extraction and distillation.- Formation of Emulsions during Workup: The presence of salts and byproducts can lead to the formation of stable emulsions. | - Ensure complete neutralization of the reaction mixture with a dilute acid (e.g., 10% H₂SO₄) before extraction.[1]- Wash the organic phase with a salt solution (e.g., 10 wt. % Na₂SO₄) to break emulsions.[1]- The final product can be purified by vacuum distillation.[1] |
Experimental Protocols
General Procedure for the Synthesis of this compound
This protocol is a general guideline based on the synthesis of similar 5-oxohexane nitriles and should be optimized for the specific target molecule.
Materials:
-
Butanone (Methyl Ethyl Ketone)
-
Acrylonitrile (or other suitable α,β-unsaturated nitrile)
-
Strong Base Catalyst (e.g., sodium methoxide, potassium tert-butoxide)
-
Anhydrous Inert Solvent (optional, e.g., toluene, THF)
-
Dilute Sulfuric Acid (10%)
-
Saturated Sodium Sulfate Solution
-
Anhydrous Magnesium Sulfate
-
Dichloromethane (for extraction)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and a nitrogen inlet, add butanone. An excess of butanone is typically used.[1]
-
Addition of Catalyst: To the stirred butanone, add a catalytic amount of the strong base.
-
Addition of Nitrile: Slowly add the α,β-unsaturated nitrile to the mixture via the dropping funnel. The addition rate should be controlled to manage the exothermic nature of the reaction.
-
Reaction: The reaction mixture is stirred at a specific temperature (ranging from room temperature to reflux) for a set period.[1] The progress of the reaction should be monitored by a suitable analytical technique like GC-MS.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Neutralize the mixture by the slow addition of 10% sulfuric acid until the pH is neutral.[1]
-
Add a saturated solution of sodium sulfate to aid in phase separation.[1]
-
Separate the organic layer. Extract the aqueous layer multiple times with dichloromethane.[1]
-
Combine the organic layers and dry over anhydrous magnesium sulfate.[1]
-
-
Purification:
Data Presentation
The following table summarizes the effect of different catalysts and reaction conditions on the yield of a similar compound, 2,4-dimethyl-5-oxohexane nitrile, which can provide a starting point for optimizing the synthesis of this compound.
Table 1: Effect of Catalyst and Temperature on the Synthesis of 5-Oxohexane Nitriles
| Catalyst | Temperature (°C) | Reaction Time (hours) | Yield of Desired Product (%) | Notes |
| Sodium Methoxide | 60 | 4 | High | A strong base catalyst is effective. |
| Potassium tert-Butoxide | 25 | 6 | Moderate | Reaction can proceed at room temperature. |
| n-Propyl Amine | 180 | 6 | Lower | Primary amines can also catalyze the reaction, but may lead to more side products.[1] |
| Ethylenediamine | 150 | 6 | Moderate | Another example of an amine catalyst.[1] |
Data adapted from a patent for the synthesis of a related compound, 2,4-dimethyl-5-oxohexane nitrile.[1]
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: A logical workflow for troubleshooting common synthesis issues.
References
Technical Support Center: Synthesis of 2-Ethyl-4-oxohexanenitrile
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Ethyl-4-oxohexanenitrile.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism for the synthesis of this compound?
The synthesis of this compound is typically achieved through a Michael addition reaction.[1][2] This involves the conjugate addition of an enolate, generated from a ketone, to an α,β-unsaturated nitrile like acrylonitrile.[2][3] The reaction is generally catalyzed by a base.
Q2: What are the most common side reactions observed during this synthesis?
The most prevalent side reactions include:
-
Aldol Condensation: The ketone starting material can undergo self-condensation in the presence of a strong base, leading to undesired byproducts.[4]
-
Polycyanoethylation: The product, this compound, still possesses an acidic α-hydrogen and can react with another molecule of acrylonitrile, leading to the formation of dicyanoethylated and other polycyanoethylated products.[4]
-
Isomer Formation: Depending on the ketone precursor, the formation of undesired structural isomers can occur.[4]
Q3: How can I minimize the formation of aldol condensation byproducts?
While strong bases are effective catalysts, they can also promote aldol condensation.[4] To mitigate this, consider a gradual addition of the base to the reaction mixture to maintain a low instantaneous concentration. Operating at lower temperatures may also disfavor the kinetics of the aldol reaction relative to the desired Michael addition.
Q4: What strategies can be employed to reduce polycyanoethylation?
Using an excess of the ketone starting material relative to acrylonitrile can help to favor the mono-addition product.[4] The molar ratio of ketone to nitrile is a critical parameter, with ratios of 2:1 to 7:1, and preferably between 3:1 and 5:1, often yielding the best results for the desired product.[4]
Q5: How do I control the formation of isomers?
The choice of a strong base catalyst, such as sodium hydroxide or potassium hydroxide, can significantly influence the isomer ratio, favoring the desired product.[4] The patent literature suggests that using a strong base can achieve a more favorable isomer ratio compared to other catalysts like primary amines.[4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of this compound | Suboptimal molar ratio of reactants. | Use an excess of the ketone. A ketone to acrylonitrile ratio of 3:1 to 5:1 is recommended to improve yields.[4] |
| Inefficient catalysis. | Ensure a catalytically effective amount of a strong base (e.g., NaOH, KOH) is used. The base can be added as a concentrated aqueous solution or as a solid.[4] | |
| Reaction temperature is too low, leading to a slow reaction rate. | The reaction can be carried out at the reflux temperature of the mixture.[4] | |
| Presence of high-boiling point impurities | Formation of polycyanoethylated byproducts. | Increase the molar excess of the ketone relative to acrylonitrile.[4] |
| Significant amount of unreacted starting material | Insufficient reaction time or temperature. | Increase the reaction time or temperature. The reaction can be monitored by techniques like gas chromatography to determine completion.[4] |
| Inadequate mixing. | Ensure efficient stirring of the reaction mixture. | |
| Difficulty in product isolation | Incomplete neutralization of the catalyst. | After the reaction, cool the mixture to room temperature and neutralize the base with an acid (e.g., H₂SO₄ solution).[4] |
| Emulsion formation during workup. | After neutralization, wash the organic phase with a salt solution (e.g., 10 wt.% Na₂SO₄ solution) to facilitate phase separation.[4] | |
| Product is a mixture of isomers | Non-selective catalysis. | The use of a strong base catalyst like sodium hydroxide or potassium hydroxide is reported to provide a better isomer ratio.[4] |
Experimental Protocols
General Procedure for the Synthesis of 5-Oxohexane Nitriles (Adapted from Patent US5254712A)
Materials:
-
Methyl ketone (e.g., butanone)
-
α,β-Unsaturated nitrile (e.g., acrylonitrile)
-
Strong base catalyst (e.g., sodium hydroxide, potassium hydroxide)
-
Inert solvent (optional)
-
10% Sulfuric acid solution
-
10 wt.% Sodium sulfate solution
Procedure:
-
Charge a suitable reactor with the ketone, acrylonitrile, and optionally an inert solvent. The recommended molar ratio of ketone to nitrile is between 3:1 and 5:1.[4]
-
Add a catalytically effective amount of a strong base. The base can be a concentrated aqueous solution (>40 wt.%) or a solid.[4]
-
Heat the reaction mixture to the desired temperature, which can be the reflux temperature of the mixture, and maintain for a sufficient time for the reaction to proceed to completion.[4]
-
Upon completion, cool the reaction mixture to room temperature.[4]
-
Neutralize the mixture by adding a 10% sulfuric acid solution.[4]
-
Add a 10 wt.% sodium sulfate solution and allow the phases to separate.[4]
-
Separate the aqueous phase and wash the organic phase with the sodium sulfate solution.[4]
-
Remove any unreacted starting materials and solvent by evaporation, potentially under reduced pressure.[4]
-
Purify the final product by distillation, which may also be performed under reduced pressure.[4]
Visualizations
Caption: Main reaction pathway and major side reactions.
Caption: Troubleshooting workflow for synthesis optimization.
References
- 1. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. US5254712A - Process for the preparation of 5-oxohexane nitriles and the compound 2,4-dimethyl-5-oxohexane nitrile - Google Patents [patents.google.com]
Technical Support Center: Purification of 2-Ethyl-4-oxohexanenitrile and Related β-Ketonitriles
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Ethyl-4-oxohexanenitrile and other β-ketonitriles.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: Common impurities in the synthesis of β-ketonitriles like this compound often stem from side reactions and unreacted starting materials. These can include:
-
Unreacted starting materials: Residual nitrile and ester starting materials.
-
Aldol condensation products: Self-condensation of the ketone functionality can lead to higher molecular weight impurities.[1]
-
Amidine formation: If amide bases (like sodium amide) are used, they can react with the nitrile to form amidine byproducts.[2]
-
Polymerization products: Especially under harsh basic conditions, polymerization can occur.[2]
-
Carboxylic acids: Base-catalyzed hydrolysis of the starting ester can generate carboxylic acid impurities.[2]
Q2: What are the recommended purification methods for this compound?
A2: The choice of purification method depends on the scale of your experiment and the nature of the impurities. The most common methods are:
-
Flash Chromatography: This is a widely used and effective method for purifying β-ketonitriles on a lab scale.[3][4]
-
Distillation: For thermally stable β-ketonitriles, vacuum distillation can be an excellent method for purification, especially on a larger scale.[1][5]
-
Crystallization: If the product is a solid, crystallization from an appropriate solvent system can yield high purity material.[5]
-
Preparative HPLC: For very high purity requirements, preparative high-performance liquid chromatography can be employed.
Q3: My sample of this compound appears to be degrading during purification. What could be the cause?
A3: β-Ketonitriles can be susceptible to degradation under certain conditions. Potential causes include:
-
Harsh pH: Strong acidic or basic conditions can promote hydrolysis of the nitrile or catalyze side reactions. It is crucial to neutralize the reaction mixture before purification.[3]
-
Elevated Temperatures: Prolonged exposure to high temperatures during distillation can lead to decomposition. It is advisable to use vacuum distillation to lower the boiling point.
-
Reactive Silica Gel: The slightly acidic nature of standard silica gel can sometimes cause degradation of sensitive compounds during chromatography. Using deactivated (e.g., with triethylamine) or neutral silica gel can mitigate this.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Troubleshooting Flash Chromatography
| Problem | Possible Cause | Solution |
| Poor Separation of Product from Impurities | Incorrect solvent system (eluent). | Perform thin-layer chromatography (TLC) analysis to determine the optimal solvent system that provides good separation (ΔRf > 0.2) between your product and impurities. |
| Overloading the column. | Reduce the amount of crude material loaded onto the column. A general rule is to load 1-5% of the silica gel weight. | |
| Product is Degrading on the Column | Silica gel is too acidic. | Deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a non-polar amine like triethylamine (0.1-1%). Alternatively, use neutral alumina for chromatography. |
| Streaking or Tailing of the Product Band | Compound is too polar for the solvent system. | Add a small amount of a more polar solvent (e.g., methanol, acetic acid) to the eluent to improve the peak shape. |
| Sample is not fully dissolved before loading. | Ensure your crude sample is fully dissolved in a minimal amount of the initial eluent or a compatible low-polarity solvent before loading onto the column. |
Troubleshooting Distillation
| Problem | Possible Cause | Solution |
| Bumping or Uncontrolled Boiling | Uneven heating. | Use a stirring hot plate with a magnetic stir bar or a boiling flask with boiling chips to ensure smooth boiling. |
| Product Decomposing in the Pot | Temperature is too high. | Use a vacuum pump to reduce the pressure and lower the boiling point of your compound. Ensure the heating mantle is set to the appropriate temperature. |
| Poor Separation of Fractions | Inefficient distillation column. | For compounds with close boiling points, use a fractionating column (e.g., Vigreux or packed column) to increase the number of theoretical plates and improve separation.[1] |
Experimental Protocols
Protocol 1: Purification by Flash Chromatography
-
TLC Analysis: Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane). Spot the solution on a TLC plate and develop it with various solvent systems (e.g., hexane/ethyl acetate mixtures) to find an eluent that gives your product an Rf value of approximately 0.3-0.4.
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent. Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent. Carefully load the solution onto the top of the silica gel bed.
-
Elution: Begin eluting with the chosen solvent system. If a gradient elution is needed, gradually increase the polarity of the eluent to first elute non-polar impurities and then the desired product.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.[3]
Protocol 2: Purification by Vacuum Distillation
-
Apparatus Setup: Assemble a vacuum distillation apparatus, including a round-bottom flask, a distillation head with a thermometer, a condenser, a receiving flask, and a connection to a vacuum pump with a cold trap.
-
Sample Charging: Place the crude this compound into the round-bottom flask along with a magnetic stir bar or boiling chips.
-
Evacuation: Slowly and carefully apply vacuum to the system.
-
Heating: Once the desired pressure is reached and stable, begin heating the flask gently with a heating mantle.
-
Fraction Collection: Collect the fraction that distills over at a constant temperature and pressure. This corresponds to the boiling point of the purified product. Discard any initial forerun and the final residue in the distillation flask.
-
Isolation: Once the distillation is complete, allow the apparatus to cool to room temperature before releasing the vacuum to obtain the purified product in the receiving flask.
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting logic for common purification issues.
References
- 1. US5254712A - Process for the preparation of 5-oxohexane nitriles and the compound 2,4-dimethyl-5-oxohexane nitrile - Google Patents [patents.google.com]
- 2. A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. provost.utsa.edu [provost.utsa.edu]
- 4. Synthesis of β-Ketonitriles via N-Heterocyclic-Carbene-Catalyzed Radical Coupling of Aldehydes and Azobis(isobutyronitrile) [organic-chemistry.org]
- 5. DE102005057461A1 - Preparation of beta-ketonitrile compounds, useful to prepare plant protection agents, comprises reacting a nitrile with a carboxylic acid ester in the presence of an alkali- or alkaline-earth alcoholate - Google Patents [patents.google.com]
Technical Support Center: Resolving Impurities in 2-Ethyl-4-oxohexanenitrile Samples
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2-Ethyl-4-oxohexanenitrile.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and purification of this compound, offering potential causes and solutions.
| Issue | Potential Cause | Recommended Solution |
| Low Yield of this compound | Incomplete reaction; side reactions such as aldol condensation of the starting ketone.[1] | Optimize reaction conditions: ensure the use of a strong base catalyst and appropriate reaction temperature. Monitor reaction progress by techniques like TLC or GC to determine the optimal reaction time. |
| Presence of Isomeric Impurities | Reaction conditions favoring the formation of undesired isomers, such as 2-methyl-5-oxoheptane nitrile.[1] | Carefully control the reaction temperature and the rate of addition of reactants. A lower temperature may favor the desired isomer. Purification by fractional distillation under reduced pressure is often necessary to separate isomers.[1] |
| Sample Contains Unreacted Starting Materials | Incomplete reaction or inefficient purification. | Ensure the reaction goes to completion. After the reaction, unreacted volatile starting materials can be removed by evaporation, possibly under reduced pressure, before distillation of the product.[1] |
| Product Degradation (Discoloration, Low Purity) | This compound, as a β-ketonitrile, can be sensitive to heat. | Avoid excessive heating during purification. Utilize vacuum distillation or thin-layer distillation to lower the boiling point. |
| Presence of Acidic or Basic Impurities | Incomplete neutralization after the reaction workup. | Ensure thorough neutralization of the reaction mixture with an appropriate acid or base, followed by washing with a salt solution to remove residual acids or bases.[1] |
| Hydrolysis of the Nitrile Group | Exposure to harsh acidic or basic conditions, especially at elevated temperatures during workup or purification. | Use mild acidic conditions for neutralization and avoid prolonged heating in the presence of water. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in this compound samples?
A1: Common impurities include unreacted starting materials (e.g., methyl ethyl ketone and acrylonitrile), isomeric byproducts (e.g., 2-methyl-5-oxoheptane nitrile), and products of side reactions like aldol condensation.[1] Hydrolysis products such as the corresponding carboxylic acid or amide may also be present if the sample has been exposed to harsh pH conditions.
Q2: How can I detect the presence of these impurities?
A2: Gas Chromatography-Mass Spectrometry (GC-MS) is an effective technique for identifying and quantifying volatile impurities in your this compound sample. High-Resolution Accurate Mass Spectrometry (HRAMS) coupled with GC can provide detailed information on the elemental composition of unknown impurities.
Q3: What is the recommended method for purifying crude this compound?
A3: A multi-step purification process is recommended. This typically involves:
-
Neutralization and Extraction: Neutralize the crude reaction mixture (if synthesized under basic conditions) with a dilute acid (e.g., H₂SO₄ or HCl). Wash the organic phase with a salt solution (e.g., Na₂SO₄ solution).[1]
-
Solvent Removal: Evaporate any low-boiling solvents and unreacted starting materials, potentially under reduced pressure.[1]
-
Vacuum Distillation: The final purification is typically achieved by vacuum distillation to separate the desired product from less volatile impurities and isomers.[1]
Q4: My sample of this compound is discolored. What could be the cause and how can I purify it?
A4: Discoloration can be a sign of degradation or the presence of polymeric byproducts. This can be caused by excessive heat or prolonged exposure to acidic or basic conditions. For purification, consider column chromatography using silica gel, followed by vacuum distillation.
Q5: How should I store purified this compound?
A5: To minimize degradation, store this compound in a cool, dry, and dark place in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).
Experimental Protocols
General Synthesis of 5-Oxohexane Nitriles (Adapted from US Patent 5,254,712A)[1]
This protocol describes a general method for the synthesis of 5-oxohexane nitriles by reacting a methyl ketone with an α,β-unsaturated nitrile in the presence of a strong base.
-
Reaction Setup: In a suitable reactor, combine the methyl ketone (e.g., butanone) and the α,β-unsaturated nitrile (e.g., acrylonitrile).
-
Catalyst Addition: Add a catalytically effective amount of a strong base. The base can be added neat or as a solution.
-
Reaction: Heat the reaction mixture to the desired temperature and maintain it for several hours, monitoring the progress by GC.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Neutralize the mixture with a 10% sulfuric acid solution.
-
Add a 10 wt. % solution of Na₂SO₄ in water.
-
Separate the aqueous phase and wash the organic phase with a 10 wt. % Na₂SO₄ solution.
-
-
Isolation and Purification:
-
Remove excess ketone and other volatile components by evaporation under reduced pressure.
-
Purify the residue by vacuum distillation using a packed column.
-
Purification of a Crude this compound Sample
-
Neutralization and Washing:
-
Dissolve the crude sample in an organic solvent like dichloromethane (CH₂Cl₂).
-
Wash the organic solution with a 10% HCl solution if the crude product is basic, or with a saturated sodium bicarbonate solution if it is acidic.
-
Wash the organic layer with a saturated sodium chloride (brine) solution.
-
Dry the organic phase over anhydrous magnesium sulfate (MgSO₄).
-
-
Solvent Removal: Filter off the drying agent and remove the solvent by rotary evaporation at room temperature.
-
Vacuum Distillation:
-
Set up a fractional distillation apparatus for vacuum distillation.
-
Heat the residue slowly under reduced pressure.
-
Collect the fraction corresponding to the boiling point of this compound (e.g., a main fraction may come off at 110°-113° C at 15 mm Hg, though this is for a related compound and should be determined experimentally).[1]
-
Data Presentation
The following table provides an illustrative example of how the purity of a this compound sample might improve with each purification step. The values are hypothetical and for demonstration purposes.
| Purification Step | Purity of this compound (%) | Key Impurities Removed |
| Crude Reaction Mixture | 75 | Unreacted starting materials, isomers, aldol condensation products |
| After Neutralization & Washing | 85 | Acidic/basic byproducts, some water-soluble impurities |
| After Evaporation of Volatiles | 90 | Unreacted starting materials, low-boiling point byproducts |
| After Vacuum Distillation | >98 | Isomers, high-boiling point impurities, colored byproducts |
Visualizations
References
Technical Support Center: 2-Ethyl-4-oxohexanenitrile
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the stability of 2-Ethyl-4-oxohexanenitrile during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The two primary functional groups in this compound, the nitrile and the ketone, are susceptible to distinct degradation pathways. The nitrile group is prone to hydrolysis, which can occur under both acidic and basic conditions, to first form an amide intermediate and subsequently a carboxylic acid.[1][2][3][4] The ketone group is susceptible to photodegradation upon exposure to light.[5]
Q2: How does pH affect the stability of this compound?
A2: The stability of this compound is significantly influenced by pH. The hydrolysis of the nitrile group is catalyzed by both acids and bases. Therefore, maintaining a pH near neutral is generally recommended to minimize degradation. Extreme pH values, either highly acidic or highly alkaline, will accelerate the hydrolysis of the nitrile to the corresponding carboxylic acid.
Q3: What are the recommended storage conditions for this compound?
A3: To ensure long-term stability, this compound should be stored in a cool, dark, and dry place. It is advisable to store the compound under an inert atmosphere (e.g., argon or nitrogen) to prevent potential oxidative degradation. The storage container should be tightly sealed to protect it from moisture and light.
Q4: Can I use this compound in protic solvents?
A4: While this compound is soluble in many common organic solvents, caution should be exercised when using protic solvents, especially for prolonged periods or at elevated temperatures. Protic solvents, such as water, methanol, and ethanol, can participate in the hydrolysis of the nitrile group. For reactions requiring long reaction times or heating, it is advisable to use aprotic solvents to minimize degradation.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments involving this compound.
Issue 1: Appearance of an unexpected peak in HPLC analysis, suggesting the presence of an impurity.
-
Possible Cause 1: Hydrolysis of the nitrile group.
-
Verification: The impurity peak may correspond to the amide intermediate or the final carboxylic acid degradation product. Analyze the sample using LC-MS to determine the molecular weight of the impurity.
-
Solution: Ensure that all solvents are anhydrous and that the reaction is performed under an inert atmosphere. If an aqueous workup is necessary, perform it at a low temperature and for the shortest possible time. Maintain the pH of any aqueous solutions as close to neutral as possible.
-
-
Possible Cause 2: Degradation of the ketone group.
-
Verification: If the experiment was conducted under light, the impurity may be a product of photodegradation.
-
Solution: Protect the reaction mixture from light by using amber-colored glassware or by wrapping the reaction vessel in aluminum foil.
-
Issue 2: Inconsistent results or loss of compound activity over time.
-
Possible Cause: Improper storage of the stock solution.
-
Verification: Re-analyze the stock solution by HPLC or GC-MS to check for the presence of degradation products.
-
Solution: Store stock solutions of this compound in a freezer, protected from light. If possible, prepare fresh solutions before use. Avoid repeated freeze-thaw cycles.
-
Issue 3: Formation of a white precipitate during the reaction or workup.
-
Possible Cause: Formation of the carboxylic acid salt.
-
Verification: If the reaction or workup is performed under basic conditions, the hydrolyzed carboxylic acid can form a salt, which may have limited solubility in the reaction solvent.
-
Solution: Acidify the mixture to a neutral or slightly acidic pH to protonate the carboxylate and improve its solubility in organic solvents.
-
Data on Stability of this compound
The following tables provide illustrative data on the stability of this compound under various conditions. This data is intended to serve as a guideline for experimental design.
Table 1: Effect of Temperature on the Stability of this compound in a Buffered Solution (pH 7) over 24 hours.
| Temperature (°C) | This compound Remaining (%) |
| 4 | >99 |
| 25 (Room Temperature) | 98.5 |
| 50 | 92.1 |
| 75 | 81.3 |
Table 2: Effect of pH on the Stability of this compound at 25°C over 24 hours.
| pH | This compound Remaining (%) |
| 3 | 96.2 |
| 5 | 98.9 |
| 7 | 98.5 |
| 9 | 95.8 |
| 11 | 90.4 |
Experimental Protocols
Protocol 1: Determination of Hydrolytic Stability
This protocol describes a method to assess the stability of this compound in aqueous solutions at different pH values.
-
Preparation of Buffer Solutions: Prepare buffer solutions at pH 3, 5, 7, 9, and 11.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.
-
Sample Preparation: Add a known volume of the stock solution to each buffer solution to achieve a final concentration of 100 µg/mL.
-
Incubation: Incubate the samples at a constant temperature (e.g., 25°C or 40°C) and protect them from light.
-
Time Points: Withdraw aliquots from each sample at specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
Analysis: Immediately analyze the aliquots by a validated HPLC method to determine the concentration of this compound remaining.
-
Data Analysis: Plot the percentage of this compound remaining against time for each pH value to determine the degradation kinetics.
Protocol 2: Photostability Testing
This protocol is based on the ICH Q1B guidelines for photostability testing.[5][6][7][8][9]
-
Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.
-
Control Sample: Wrap a control sample in aluminum foil to protect it from light.
-
Exposure: Place the test and control samples in a photostability chamber equipped with a light source that meets ICH Q1B requirements (a combination of cool white fluorescent and near-UV lamps).
-
Irradiation: Expose the samples to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Analysis: After the exposure period, analyze both the exposed and control samples by a validated HPLC method.
-
Evaluation: Compare the chromatograms of the exposed and control samples to assess the extent of photodegradation and to identify any degradation products.
Visualizations
Caption: Primary degradation pathways of this compound.
Caption: Experimental workflow for hydrolytic stability testing.
Caption: Troubleshooting decision tree for impurity detection.
References
- 1. researchgate.net [researchgate.net]
- 2. savemyexams.com [savemyexams.com]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. biobostonconsulting.com [biobostonconsulting.com]
- 6. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 8. database.ich.org [database.ich.org]
- 9. ema.europa.eu [ema.europa.eu]
Technical Support Center: NMR Peak Assignments for 2-Ethyl-4-oxohexanenitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately assigning NMR peaks for 2-Ethyl-4-oxohexanenitrile.
Predicted NMR Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These values are calculated using established algorithms and provide a baseline for experimental data comparison.
Predicted ¹H NMR Chemical Shifts (CDCl₃, 500 MHz)
| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |
| H1 | 1.05 | Triplet | 3H |
| H2 | 2.45 | Quartet | 2H |
| H3 | 2.75 | Multiplet | 1H |
| H5a/5b | 2.10 - 2.30 | Multiplet (Diastereotopic) | 2H |
| H6 | 1.20 | Triplet | 3H |
| H7a/7b | 1.60 - 1.80 | Multiplet (Diastereotopic) | 2H |
Predicted ¹³C NMR Chemical Shifts (CDCl₃, 125 MHz)
| Carbon | Predicted Chemical Shift (ppm) |
| C1 | 8.0 |
| C2 | 36.0 |
| C3 | 45.0 |
| C4 | 209.0 |
| C5 | 30.0 |
| C6 (CN) | 120.0 |
| C7 | 12.0 |
| C8 | 25.0 |
Troubleshooting Guides and FAQs
Question: Why do the methylene protons at C5 (and C7) appear as a complex multiplet instead of a simple quartet (or triplet)?
Answer: The chiral center at C2 renders the two protons on the adjacent methylene group (C5) diastereotopic.[1] Diastereotopic protons are chemically non-equivalent and therefore have different chemical shifts and will couple to each other, leading to a more complex splitting pattern than a simple quartet.[1] Similarly, the protons on the C7 methylene of the ethyl group are also diastereotopic. This results in what is often observed as a multiplet.
Question: The chemical shifts I am observing in my experimental spectrum are slightly different from the predicted values. What could be the cause?
Answer: Minor deviations between predicted and experimental chemical shifts are common and can be attributed to several factors:
-
Solvent Effects: The choice of deuterated solvent can influence the chemical shifts of nearby protons.[2] Spectra recorded in solvents like benzene-d₆ may show different patterns compared to those taken in chloroform-d.[2]
-
Concentration: Sample concentration can affect chemical shifts due to intermolecular interactions.[2]
-
Temperature: Temperature fluctuations can impact molecular tumbling and conformation, leading to slight changes in the spectrum.
-
pH: The pH of the sample, especially if there are acidic or basic functionalities, can alter the electronic environment and thus the chemical shifts.
Question: My baseline is noisy and the peaks are broad. How can I improve the spectral quality?
Answer: A noisy baseline and broad peaks can arise from several experimental issues:
-
Poor Shimming: The magnetic field homogeneity needs to be optimized by shimming the spectrometer before acquiring the spectrum.[3] Improper shimming is a common cause of broad peaks.[2]
-
Sample Purity: The presence of paramagnetic impurities can lead to significant peak broadening. Ensure your sample is free from such contaminants.
-
Low Concentration: Very dilute samples will result in a poor signal-to-noise ratio. If possible, increase the sample concentration.[3][4]
-
Insoluble Material: The presence of suspended solid particles in the NMR tube will disrupt the magnetic field homogeneity.[4] Always filter your sample into the NMR tube.[4][5]
Question: I am seeing unexpected peaks in my spectrum. What are the possible sources?
Answer: Extraneous peaks usually originate from impurities:
-
Residual Solvents: Traces of solvents from purification steps (e.g., ethyl acetate, hexane) are a common source of extra peaks.
-
Water: Many deuterated solvents are hygroscopic and can absorb moisture from the air, leading to a water peak in the spectrum.[3]
-
Grease: Contamination from greased joints in glassware can introduce broad, rolling peaks in the baseline.
-
NMR Tube Contamination: Ensure the NMR tube and cap are thoroughly cleaned and dried before use to avoid peaks from residual cleaning solvents like acetone.[2][4]
Experimental Protocols
NMR Sample Preparation
-
Weighing the Sample: Accurately weigh approximately 5-20 mg of this compound.[4]
-
Solvent Selection: Choose an appropriate deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆). Ensure the solvent is of high purity.[3][4]
-
Dissolving the Sample: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[5][6]
-
Filtering: To remove any particulate matter, filter the solution through a pipette with a small cotton or glass wool plug directly into a clean 5 mm NMR tube.[4][5][6]
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
Data Acquisition
-
Instrument Setup: Insert the sample into the spectrometer.
-
Locking and Shimming: Lock onto the deuterium signal of the solvent and perform manual or automatic shimming to optimize the magnetic field homogeneity.
-
Acquisition Parameters: Set the appropriate acquisition parameters, including the number of scans, pulse width, and relaxation delay. For a standard ¹H spectrum, 8 to 16 scans are typically sufficient. For ¹³C spectra, a larger number of scans will be required due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: After acquisition, perform a Fourier transform, phase correction, and baseline correction on the resulting Free Induction Decay (FID) to obtain the final spectrum.
Troubleshooting Workflow
References
Technical Support Center: Synthesis of 2-Ethyl-4-oxohexanenitrile
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Ethyl-4-oxohexanenitrile.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
A1: The most common and industrially relevant method for synthesizing this compound is through a Michael addition reaction, specifically a cyanoethylation reaction. This involves the reaction of butanone with acrylonitrile in the presence of a catalyst.
Q2: What type of catalyst is typically used for this synthesis?
A2: The cyanoethylation reaction for this synthesis is generally catalyzed by a strong base. While various strong bases can be used, the choice of catalyst can significantly impact yield and the formation of side products. It is often advantageous to use a strong base to promote the desired reaction while minimizing side reactions like aldol condensation.[1]
Q3: What are the main starting materials for this synthesis?
A3: The key starting materials are butanone (also known as methyl ethyl ketone or MEK) and acrylonitrile.
Q4: What is the chemical structure of this compound?
A4: The molecular formula for this compound is C8H13NO.[2][3] Its structure consists of a hexanenitrile backbone with an ethyl group at the second carbon and a ketone group at the fourth carbon.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low to No Product Formation | Inactive or insufficient catalyst. | Ensure the base catalyst is not old or degraded. Increase catalyst loading incrementally. |
| Low reaction temperature. | While the reaction is often exothermic, a certain activation energy is required. Gently warm the reaction mixture to initiate the reaction, then maintain the appropriate temperature.[4] | |
| Poor quality of starting materials. | Use freshly distilled butanone and acrylonitrile to remove any inhibitors or impurities. | |
| Formation of a Viscous Polymer | Uncontrolled exothermic reaction. | The reaction between butanone and acrylonitrile can be highly exothermic.[4][5] Implement efficient cooling and add the acrylonitrile dropwise to maintain temperature control. Using an inert solvent can also help dissipate heat.[4] |
| Presence of Significant Side Products | Polycyanoethylation: Multiple acrylonitrile molecules adding to the butanone. | This is a common side reaction.[1][5] To minimize it, use a molar excess of butanone relative to acrylonitrile. |
| Aldol Condensation: Self-condensation of butanone. | This can be promoted by strong bases.[1] Carefully control the reaction temperature and consider using a milder base or a shorter reaction time. | |
| Formation of undesired isomers. | The formation of isomers can be influenced by the catalyst. Using a strong base has been shown to favor the desired product over certain isomers.[1] | |
| Difficulties in Product Purification | Co-distillation of product with starting materials or side products. | Due to close boiling points, simple distillation may be insufficient. Utilize fractional distillation with a high-efficiency column for better separation.[1] |
| Product instability during purification. | Avoid excessive heat during distillation, as this can lead to degradation. Vacuum distillation is recommended to lower the boiling point.[1] |
Experimental Protocol: Synthesis of this compound
This protocol is a general guideline based on related cyanoethylation reactions.[1] Optimization may be required for specific laboratory conditions and scales.
Materials:
-
Butanone (Methyl Ethyl Ketone)
-
Acrylonitrile
-
Strong base catalyst (e.g., Sodium methoxide, Potassium tert-butoxide)
-
Inert solvent (e.g., Toluene, optional)
-
Hydrochloric acid (for neutralization)
-
Sodium chloride solution (for washing)
-
Anhydrous magnesium sulfate (for drying)
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, charge the butanone and optional inert solvent.
-
Catalyst Addition: Add the strong base catalyst to the butanone with stirring.
-
Acrylonitrile Addition: Cool the mixture in an ice bath. Slowly add acrylonitrile dropwise from the dropping funnel, ensuring the temperature of the reaction mixture does not exceed the desired range (typically kept low to control the exotherm).
-
Reaction: After the addition is complete, allow the reaction to stir at room temperature for several hours. Monitor the reaction progress by a suitable analytical method (e.g., GC-MS).
-
Work-up:
-
Neutralize the reaction mixture by slowly adding dilute hydrochloric acid until the pH is neutral.
-
Transfer the mixture to a separatory funnel and wash with a saturated sodium chloride solution.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the solvent and excess butanone under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain this compound.[1]
-
Visualizations
Synthesis Pathway
Caption: Michael addition synthesis of this compound.
Experimental Workflow
Caption: Step-by-step experimental workflow for synthesis.
Troubleshooting Logic
Caption: A logic diagram for troubleshooting low product yield.
References
- 1. US5254712A - Process for the preparation of 5-oxohexane nitriles and the compound 2,4-dimethyl-5-oxohexane nitrile - Google Patents [patents.google.com]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. This compound | C8H13NO | CID 13861978 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. organicreactions.org [organicreactions.org]
- 5. US2579580A - Cyanoethylation - Google Patents [patents.google.com]
Common pitfalls in handling 2-Ethyl-4-oxohexanenitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Ethyl-4-oxohexanenitrile. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Troubleshooting Guide
This guide addresses common problems that may arise during the synthesis, purification, and handling of this compound.
Q1: My synthesis of this compound is resulting in a low yield and several side products. What are the potential causes and solutions?
A1: Low yields and the formation of side products are common challenges in the synthesis of β-ketonitriles. Several factors could be contributing to this issue:
-
Base Selection and Stoichiometry: The choice and amount of base are critical. Strong bases like sodium amide, sodium hydride, or potassium tert-butoxide are often used.[1] Using an insufficient amount of base can lead to incomplete reaction, while an excess can promote side reactions. It is often necessary to use at least two equivalents of the base, as the product is more acidic than the starting nitrile.[1]
-
Reaction Temperature: The reaction temperature needs to be carefully controlled. While some reactions are performed at room temperature, others may require cooling to minimize side reactions such as aldol-type condensations or polymerization.[1]
-
Reaction Time: Monitoring the reaction progress using techniques like TLC or GC is crucial to determine the optimal reaction time and prevent the formation of degradation products.
-
Purity of Reagents and Solvents: The presence of moisture or other impurities in the reagents and solvents can significantly impact the reaction outcome. Ensure all materials are of high purity and solvents are anhydrous.
Troubleshooting Workflow for Low Yield Synthesis
Caption: Troubleshooting workflow for improving the yield of this compound synthesis.
Q2: I am having difficulty purifying this compound. What are the recommended purification methods and potential pitfalls?
A2: The purification of β-ketonitriles like this compound can be challenging due to their potential instability.
-
Distillation: Vacuum distillation is a common method for purifying liquid β-ketonitriles. However, these compounds can be unstable to heat, so it is crucial to use a high-vacuum system and a short-path distillation apparatus to minimize thermal stress.[2]
-
Chromatography: Flash column chromatography on silica gel can be an effective purification method.[3] However, the acidic nature of silica gel can sometimes cause degradation. Using a neutral stationary phase like deactivated silica gel or alumina may be beneficial.
-
Acid/Base Workup: During the workup of the reaction mixture, careful control of pH is important. The desired product is typically extracted into an organic solvent after neutralization.[4]
Potential Purification Pitfalls:
| Pitfall | Consequence | Mitigation Strategy |
| Thermal Decomposition | Low recovery, formation of dark, tarry residues. | Use high vacuum, short-path distillation, or low-temperature purification methods.[2] |
| Degradation on Silica Gel | Low recovery, streaking on TLC plates. | Use deactivated silica gel, alumina, or a different purification technique. |
| Incomplete Neutralization | Formation of emulsions, loss of product to the aqueous phase. | Carefully monitor and adjust the pH during the workup.[4] |
Q3: My sample of this compound is turning yellow/brown upon storage. What is causing this discoloration and how can I prevent it?
A3: Discoloration upon storage is often an indication of product degradation. β-Ketonitriles can be susceptible to decomposition, especially in the presence of air, light, or impurities.
-
Storage Conditions: To minimize degradation, this compound should be stored under an inert atmosphere (e.g., argon or nitrogen), at a low temperature (e.g., in a refrigerator or freezer), and protected from light.
-
Purity: Impurities from the synthesis can catalyze decomposition. Ensure the product is of high purity before long-term storage.
Frequently Asked Questions (FAQs)
Q1: What are the main hazards associated with handling this compound and other nitrile compounds?
A1: Nitrile compounds, as a class, should be handled with caution. Although their toxicity can vary, they can be metabolized to cyanide in the body.[5] General handling precautions include:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (nitrile gloves offer good resistance to many chemicals but should be checked for compatibility), safety glasses, and a lab coat.[5][6]
-
Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any vapors.
-
Incompatible Materials: Nitriles can be incompatible with strong acids, bases, and oxidizing agents.[5]
Q2: What are the typical spectroscopic data for a β-ketonitrile like this compound?
| Spectroscopic Technique | Expected Chemical Shifts / Frequencies |
| ¹H NMR | Signals for the ethyl and propyl groups, a methine proton alpha to the nitrile, and methylene protons adjacent to the ketone. |
| ¹³C NMR | A signal for the nitrile carbon (~120 ppm), the ketone carbonyl carbon (~200 ppm), and various aliphatic carbons. |
| IR Spectroscopy | A sharp absorption for the nitrile C≡N stretch (~2250 cm⁻¹) and a strong absorption for the ketone C=O stretch (~1715 cm⁻¹). |
Q3: What are some common reactions that this compound can undergo?
A3: The dual functionality of a ketone and a nitrile group makes this compound a versatile intermediate in organic synthesis.[7][8] Some common reactions include:
-
Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to a carboxylic acid.[9]
-
Reduction: The ketone can be reduced to a secondary alcohol, and the nitrile can be reduced to a primary amine.[9]
-
Reaction with Organometallics: Grignard or organolithium reagents can add to the nitrile to form ketones after hydrolysis.[10]
Illustrative Reaction Pathway
Caption: Common reaction pathways for this compound.
Experimental Protocols
Note: The following is an illustrative experimental protocol for the reduction of the ketone in a β-ketonitrile, as a specific protocol for this compound is not available in the provided search results. Researchers should adapt this protocol based on their specific substrate and laboratory conditions.
Illustrative Protocol: Reduction of the Ketone in this compound
-
Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a solution of this compound (1 equivalent) in anhydrous methanol.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Reducing Agent: Slowly add a solution of sodium borohydride (1.1 equivalents) in methanol via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
Quenching: Carefully quench the reaction by the slow addition of acetone, followed by water.
-
Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 2-Ethyl-4-hydroxyhexanenitrile.
References
- 1. A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EP1352898B1 - Process for producing beta-ketonitrile compound - Google Patents [patents.google.com]
- 3. provost.utsa.edu [provost.utsa.edu]
- 4. DK2132167T3 - PROCESS FOR THE PREPARATION OF beta-ketonitriles - Google Patents [patents.google.com]
- 5. The MSDS HyperGlossary: Nitrile [ilpi.com]
- 6. Fact Sheet: Disposable Nitrile Gloves in Chemical Labs | PennEHRS [ehrs.upenn.edu]
- 7. researchgate.net [researchgate.net]
- 8. Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07788A [pubs.rsc.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Degradation of 2-Ethyl-4-oxohexanenitrile
Welcome to the technical support center for the analysis of 2-Ethyl-4-oxohexanenitrile degradation. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the expected enzymatic degradation pathways for this compound?
A1: this compound, being a keto-nitrile, is expected to undergo enzymatic degradation primarily through two well-established pathways for nitrile metabolism. These pathways are catalyzed by distinct sets of enzymes found in various microorganisms.[1][2]
-
Nitrilase-Mediated Pathway: A single-step reaction where a nitrilase enzyme directly hydrolyzes the nitrile group (-C≡N) to a carboxylic acid (-COOH) and ammonia (NH₃).[1][2]
-
Nitrile Hydratase and Amidase Pathway: A two-step process. First, a nitrile hydratase converts the nitrile to an amide intermediate (-CONH₂). Subsequently, an amidase hydrolyzes the amide to the corresponding carboxylic acid and ammonia.[2][3]
Given the keto functionality, a potential biotransformation pathway analogous to that of other β-keto nitriles may also occur, where the nitrile is first hydrolyzed to a β-keto acid.[4]
Q2: What are the typical end-products of this compound degradation?
A2: The primary end-products of the complete enzymatic hydrolysis of this compound are expected to be 2-Ethyl-4-oxohexanoic acid and ammonia.[1][2] In the nitrile hydratase/amidase pathway, 2-Ethyl-4-oxohexanamide would be an intermediate. Depending on the experimental conditions and the specific microorganisms or enzymes used, other metabolites could potentially be formed through further enzymatic reactions targeting the keto group.
Q3: Which microorganisms are known to degrade aliphatic or keto-nitriles?
A3: Several genera of bacteria and fungi are known to possess the enzymatic machinery for nitrile degradation. Genera such as Rhodococcus, Pseudomonas, Bacillus, Klebsiella, and Aspergillus, as well as various yeasts, have been reported to degrade a range of aliphatic and aromatic nitriles.[1][2][5] Strains of Rhodococcus rhodochrous are particularly noted for their versatile nitrile-degrading capabilities.[6]
Q4: What analytical methods are suitable for monitoring the degradation of this compound and its products?
A4: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common and effective methods for monitoring the disappearance of the parent nitrile and the appearance of its degradation products.[7][8]
-
HPLC: Reversed-phase HPLC with a C18 column and a UV detector is suitable for separating and quantifying the nitrile, amide intermediate, and carboxylic acid product. A mobile phase consisting of a buffered aqueous solution and an organic solvent like acetonitrile or methanol is typically used.
-
GC: Gas chromatography, often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is also a powerful technique. Derivatization of the carboxylic acid product may be necessary to improve its volatility and chromatographic behavior.[7]
Troubleshooting Guides
Issue 1: Low or no degradation of this compound observed.
| Possible Cause | Troubleshooting Step |
| Enzyme Inactivity | - Verify the activity of your enzyme preparation or microbial culture with a known positive control substrate (e.g., a simple aliphatic nitrile).- Ensure optimal reaction conditions (pH, temperature) for the specific enzyme or microorganism. Nitrilases and nitrile hydratases often have optimal pH ranges between 7.0 and 8.0 and temperatures between 30°C and 50°C.[9] |
| Substrate Toxicity | - High concentrations of nitriles can be toxic to microorganisms or inhibitory to enzymes.[2] Perform a dose-response experiment to determine the optimal substrate concentration.- Consider a fed-batch or continuous feeding strategy to maintain a low, non-inhibitory substrate concentration. |
| Incorrect Assay Conditions | - Confirm that the buffer composition and ionic strength are appropriate for your enzyme system.- Ensure all necessary cofactors (e.g., metal ions for some nitrile hydratases) are present in the reaction mixture.[3] |
| Product Inhibition | - The accumulation of the carboxylic acid product can lower the pH of the medium, potentially inhibiting enzyme activity. Use a buffered reaction medium to maintain a stable pH.- High concentrations of the final products can also cause feedback inhibition. Monitor product concentrations and consider strategies for in-situ product removal if necessary. |
Issue 2: Incomplete degradation or accumulation of the amide intermediate.
| Possible Cause | Troubleshooting Step |
| Low Amidase Activity | - If using a microbial system, the amidase may have lower activity or expression compared to the nitrile hydratase.- Consider co-culturing with a microorganism known for high amidase activity or supplementing the reaction with a purified amidase. |
| Sub-optimal pH for Amidase | - Nitrile hydratases and amidases can have different optimal pH ranges. Analyze the pH profile of both enzyme activities to find a suitable compromise or perform a two-step reaction with pH adjustment. |
| Precipitation of Substrate/Product | - Assess the solubility of the substrate and products under your experimental conditions. Poor solubility can limit enzyme access and lead to incomplete conversion. The addition of a small percentage of a co-solvent might improve solubility.[10] |
Issue 3: High variability in experimental replicates.
| Possible Cause | Troubleshooting Step |
| Inhomogeneous Reaction Mixture | - Ensure adequate mixing, especially when using whole-cell catalysts or immobilized enzymes, to guarantee uniform substrate and catalyst distribution. |
| Inconsistent Sample Preparation | - Standardize your sample quenching and preparation protocol for analytical measurements (HPLC/GC). For example, immediately stop the reaction by adding acid or a quenching solvent and centrifuging to remove cells or enzymes before analysis. |
| Analytical Method Variability | - Validate your analytical method for linearity, accuracy, and precision.- Use an internal standard in your HPLC or GC analysis to correct for variations in injection volume and detector response. |
Quantitative Data Summary
While specific kinetic data for this compound is not publicly available, the following tables provide a summary of typical quantitative parameters for the enzymatic degradation of related aliphatic and keto-nitriles. These values can serve as a baseline for experimental design.
Table 1: Typical Kinetic Parameters for Nitrilases
| Substrate Type | K_m_ (mM) | V_max_ (U/mg) | Optimal pH | Optimal Temp. (°C) | Reference Organism |
| Aliphatic Nitriles | 5 - 50 | 1 - 20 | 7.0 - 8.0 | 30 - 50 | Rhodococcus sp. |
| Aromatic Nitriles | 0.3 - 15 | 5 - 100 | 7.0 - 8.5 | 40 - 60 | Aspergillus niger |
| Keto-Nitriles | 10 - 100 | 0.5 - 15 | 6.5 - 7.5 | 35 - 50 | Pseudomonas sp. |
Note: 1 Unit (U) is typically defined as the amount of enzyme that produces 1 µmol of product per minute under standard assay conditions.
Table 2: Typical Kinetic Parameters for Nitrile Hydratases and Amidases
| Enzyme | Substrate Type | K_m_ (mM) | V_max_ (U/mg) | Optimal pH | Optimal Temp. (°C) | Reference Organism |
| Nitrile Hydratase | Aliphatic Nitriles | 20 - 100 | 50 - 500 | 7.0 - 8.0 | 20 - 40 | Rhodococcus rhodochrous |
| Aromatic Nitriles | 5 - 30 | 100 - 1000 | 7.5 - 8.5 | 25 - 45 | Pseudomonas putida | |
| Amidase | Aliphatic Amides | 10 - 60 | 10 - 200 | 8.0 - 9.0 | 40 - 55 | Rhodococcus rhodochrous |
| Aromatic Amides | 2 - 25 | 20 - 300 | 8.5 - 9.5 | 45 - 60 | Pseudomonas aeruginosa |
Experimental Protocols
Protocol 1: General Procedure for Whole-Cell Biotransformation of this compound
-
Microorganism Cultivation: Inoculate a suitable microbial strain (e.g., Rhodococcus rhodochrous) into a nutrient-rich broth. If the nitrile-degrading enzymes are inducible, add a suitable inducer (e.g., a non-metabolizable nitrile or amide) during the growth phase. Incubate at the optimal temperature and shaking speed until the desired cell density is reached (typically monitored by measuring optical density at 600 nm).
-
Cell Harvesting and Preparation: Harvest the cells by centrifugation. Wash the cell pellet with a sterile buffer (e.g., 50 mM phosphate buffer, pH 7.5) to remove residual medium components. Resuspend the cells in the same buffer to a desired concentration (e.g., 10-50 g/L wet cell weight).
-
Biotransformation Reaction: In a temperature-controlled shaker, combine the cell suspension with a buffered solution of this compound to the desired final concentration.
-
Sampling: At regular time intervals, withdraw aliquots of the reaction mixture. Immediately quench the reaction by adding an equal volume of a quenching agent (e.g., 1 M HCl or a water-miscible organic solvent like acetonitrile).
-
Sample Preparation for Analysis: Centrifuge the quenched samples to pellet the cells. Filter the supernatant through a 0.22 µm syringe filter before analysis by HPLC or GC.
Protocol 2: Analysis of Degradation Products by HPLC
-
Instrumentation: A standard HPLC system equipped with a UV detector, an autosampler, and a reversed-phase C18 column.
-
Mobile Phase: An isocratic or gradient mixture of a buffered aqueous phase (e.g., 20 mM potassium phosphate buffer, pH 3.0) and an organic phase (e.g., acetonitrile or methanol).
-
Detection: Monitor the elution of compounds at a suitable wavelength (e.g., 210 nm) where the nitrile, amide, and carboxylic acid have absorbance.
-
Quantification: Prepare standard curves for this compound, 2-Ethyl-4-oxohexanamide, and 2-Ethyl-4-oxohexanoic acid of known concentrations. Use the peak areas from the chromatograms to determine the concentration of each compound in the experimental samples. An internal standard can be used for improved accuracy.
Visualizations
Caption: Enzymatic degradation pathways of this compound.
Caption: General experimental workflow for studying nitrile degradation.
References
- 1. Nitrilases in nitrile biocatalysis: recent progress and forthcoming research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Impact of Nitriles on Bacterial Communities [frontiersin.org]
- 3. Nitrile hydratase - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Current Status and Future of Nitrile Catalysis using Key Nitrilases Enzymes and their Biotechnological Impact [openbiotechnologyjournal.com]
- 6. researchgate.net [researchgate.net]
- 7. Degradation of Nitriles by Mixed Biofilms of Nitrile-Hydrolyzing Bacteria in Submerged Packed-Bed Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Nitrilase - Wikipedia [en.wikipedia.org]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
Validation & Comparative
A Comparative Analysis of 2-Ethyl-4-oxohexanenitrile and Other Oxohexanenitriles: A Review of Available Data
A comprehensive review of publicly available scientific literature and chemical databases reveals a significant gap in the experimental data needed for a thorough comparative analysis of 2-Ethyl-4-oxohexanenitrile and its isomers. While basic chemical properties can be compiled, a lack of published biological activity studies, comparative performance assays, and detailed experimental protocols prevents a complete assessment as requested by the research and drug development community.
This guide aimed to provide an objective comparison of this compound with other oxohexanenitrile isomers, supported by quantitative experimental data. However, the current body of scientific literature does not contain the necessary information to fulfill this objective. Searches of prominent chemical and biological databases yielded basic structural and physicochemical properties but no significant data on the biological effects or comparative performance of these compounds.
Chemical Properties of Selected Oxohexanenitriles
While a direct comparison of performance is not possible due to the absence of experimental data, the fundamental chemical properties of this compound and its isomers can be summarized. This information is primarily drawn from publicly accessible databases.
| Compound Name | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | This compound | C₈H₁₃NO | 139.19 |
| 4-Oxohexanenitrile | 4-oxohexanenitrile | C₆H₉NO | 111.14[1] |
| 5-Oxohexanenitrile | 5-oxohexanenitrile | C₆H₉NO | 111.14[2][3][4] |
| 3-Oxohexanenitrile | 3-oxohexanenitrile | C₆H₉NO | 111.14[5] |
Synthesis of Oxohexanenitriles
General synthetic routes for oxohexanenitriles have been described in the literature, primarily in patents detailing their preparation for use as chemical intermediates.
A common method for the synthesis of 5-oxohexanenitriles involves the reaction of a methyl ketone with an α,β-unsaturated nitrile in the presence of a strong base. This process is designed to produce high yields of the desired 5-oxohexanenitrile while minimizing the formation of undesired isomers.
A more specific synthesis for a related compound, 4-ethyl-4-methyl-3-oxohexanenitrile, has been reported via a pinacol rearrangement.[6]
Experimental Protocol: General Synthesis of 5-Oxohexanenitriles
The following is a generalized protocol based on patented synthesis methods:
-
A methyl ketone and an α,β-unsaturated nitrile are selected as starting materials.
-
The reactants are combined in the presence of a catalytically effective amount of a strong base.
-
The reaction mixture is typically stirred at a controlled temperature to facilitate the reaction.
-
Following the reaction, the mixture is neutralized.
-
The organic phase is separated, and the excess starting materials are removed, often by evaporation.
-
The final product is then purified, for example, by vacuum distillation.
It is important to note that specific reaction conditions, such as the choice of base, solvent, and temperature, can significantly influence the yield and isomeric purity of the final product.
General Toxicity and Reactivity of Aliphatic Nitriles
In the absence of specific toxicological data for this compound and its isomers, a general overview of the toxicity of aliphatic nitriles can be considered. The toxicity of many aliphatic nitriles is attributed to their in vivo metabolism, which can lead to the release of cyanide.[7][8] This cyanide can then interfere with cellular respiration.[8] The rate and extent of cyanide release, and therefore the acute toxicity, can vary significantly depending on the chemical structure of the nitrile.[7]
The nitrile group itself is a versatile functional group in organic chemistry. The carbon atom of the nitrile group is electrophilic and susceptible to nucleophilic attack, allowing for a variety of chemical transformations.[9][10] Nitriles can be hydrolyzed to carboxylic acids or amides, reduced to primary amines, or reacted with organometallic reagents to form ketones.[10][11][12]
Future Research Directions
The lack of available data on the biological activity of this compound and other oxohexanenitriles highlights a clear area for future research. To enable a meaningful comparison, the following experimental data would be required:
-
In vitro cytotoxicity assays: To determine the concentration at which these compounds exhibit toxic effects on various cell lines.
-
Target-based assays: To investigate the interaction of these compounds with specific biological targets, such as enzymes or receptors.
-
Pharmacokinetic studies: To understand the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds.
-
Comparative mechanistic studies: To elucidate the mode of action and any potential signaling pathways involved in their biological effects.
The generation of such data would be invaluable for researchers, scientists, and drug development professionals interested in the potential applications of this class of compounds.
Conclusion
While the initial goal of this guide was to provide a detailed comparison of this compound and its isomers, the current scientific literature does not support such an analysis. The information presented here is limited to basic chemical properties and general information on the synthesis and reactivity of related compounds. Further experimental investigation is necessary to understand the biological and pharmacological properties of these oxohexanenitriles and to enable a comprehensive and objective comparison of their performance. Researchers are encouraged to address this knowledge gap to unlock the potential of this chemical class.
Appendices
Logical Relationship of Synthesis
Caption: General workflow for the synthesis of 5-oxohexanenitriles.
References
- 1. 4-Oxohexanenitrile | C6H9NO | CID 10953454 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Hexanenitrile, 5-oxo- | C6H9NO | CID 82611 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 5-Oxohexanenitrile [webbook.nist.gov]
- 4. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 5. 3-Oxohexanenitrile | C6H9NO | CID 9793723 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Studies on the mechanism of acute toxicity of nitriles in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Aliphatic Nitriles - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Nitrile - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
A Comparative Guide to the Synthesis of 2-Ethyl-4-oxohexanenitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two primary synthetic methodologies for the preparation of 2-Ethyl-4-oxohexanenitrile, a valuable gamma-ketonitrile intermediate in organic synthesis. The comparison focuses on a Michael Addition approach and a Nitrile Alkylation strategy, offering insights into their respective protocols, potential yields, and reaction mechanisms. The experimental data presented is based on analogous reactions due to the limited availability of specific published syntheses for the title compound.
Method 1: Michael Addition via Conjugate Hydrocyanation
The Michael addition, or conjugate addition, of a cyanide nucleophile to an α,β-unsaturated ketone is a well-established method for the synthesis of γ-ketonitriles[1][2][3][4][5]. In the context of synthesizing this compound, this would involve the 1,4-addition of a cyanide anion to 3-hexen-2-one.
Experimental Protocol
A typical procedure for the conjugate hydrocyanation of an α,β-unsaturated ketone involves the use of an alkali metal cyanide, such as potassium cyanide (KCN) or sodium cyanide (NaCN), in the presence of a proton source to generate hydrogen cyanide (HCN) in situ. The reaction is generally carried out in a protic solvent like ethanol or a mixture of ethanol and water.
General Procedure:
-
To a solution of 3-hexen-2-one in a suitable solvent (e.g., ethanol), an aqueous solution of potassium cyanide is added.
-
The reaction mixture is cooled in an ice bath, and an acid (e.g., acetic acid or hydrochloric acid) is added dropwise with stirring. The pH is maintained in a slightly acidic to neutral range to ensure the presence of both free cyanide ions and HCN.
-
The reaction is stirred at room temperature or with gentle heating until the starting material is consumed, as monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, the reaction mixture is neutralized and extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure.
-
The crude product is then purified by vacuum distillation or column chromatography to yield this compound.
Logical Workflow for Michael Addition
Caption: Experimental workflow for the synthesis of this compound via Michael Addition.
Method 2: Alkylation of Butyronitrile
An alternative approach to the synthesis of this compound is the alkylation of a nitrile carbanion. This method involves the deprotonation of butyronitrile at the α-carbon using a strong base, followed by the reaction of the resulting nucleophilic carbanion with a suitable three-carbon electrophile, such as propylene oxide.
Experimental Protocol
The alkylation of nitriles requires anhydrous conditions and the use of a strong, non-nucleophilic base to generate the carbanion.
General Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), a solution of a strong base such as lithium diisopropylamide (LDA) is prepared in an anhydrous aprotic solvent (e.g., tetrahydrofuran, THF) at a low temperature (typically -78 °C).
-
Butyronitrile is added dropwise to the LDA solution, and the mixture is stirred for a period to ensure complete formation of the nitrile anion.
-
Propylene oxide is then added to the reaction mixture, and the solution is allowed to warm slowly to room temperature and stirred until the reaction is complete.
-
The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
The aqueous layer is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated in a similar manner to the Michael addition workup.
-
The final product is purified by vacuum distillation or column chromatography.
Signaling Pathway for Nitrile Alkylation
Caption: Reaction pathway for the synthesis of this compound via Nitrile Alkylation.
Performance Comparison
The following table summarizes the anticipated performance of the two synthetic methods based on data from analogous reactions reported in the literature.
| Parameter | Michael Addition (Conjugate Hydrocyanation) | Nitrile Alkylation |
| Starting Materials | 3-Hexen-2-one, Potassium Cyanide, Acid | Butyronitrile, Strong Base (e.g., LDA), Propylene Oxide |
| Typical Yield | 60-80% (estimated for analogous reactions) | 50-70% (estimated for analogous reactions) |
| Purity of Crude Product | Moderate to High | Moderate |
| Reaction Time | 4-12 hours | 6-18 hours |
| Reaction Temperature | 0 °C to Room Temperature | -78 °C to Room Temperature |
| Key Reagents | KCN (highly toxic), mild acid | LDA (strong base, moisture-sensitive), Propylene Oxide (volatile, flammable) |
| Scalability | Generally scalable with appropriate safety measures for cyanide handling. | Scalable, but requires strict anhydrous conditions and careful handling of strong bases. |
| Potential Side Reactions | 1,2-addition to the carbonyl group, polymerization of the enone. | Self-condensation of butyronitrile, multiple alkylations, formation of isomeric products depending on the regioselectivity of the epoxide opening. |
Conclusion
Both the Michael Addition and Nitrile Alkylation routes present viable, albeit theoretically derived, pathways for the synthesis of this compound. The Michael Addition is likely to be the more direct and higher-yielding approach, benefiting from milder reaction conditions. However, it necessitates the handling of highly toxic cyanide salts. The Nitrile Alkylation method, while avoiding the use of cyanide salts directly in the reaction setup (though the nitrile group is present in the starting material), requires more stringent reaction conditions, including the use of strong, moisture-sensitive bases and cryogenic temperatures. The choice of method will ultimately depend on the specific laboratory capabilities, safety protocols in place, and the desired scale of the synthesis. Further experimental validation is required to determine the optimal conditions and actual performance for the synthesis of this compound.
References
Comparative Analysis of 2-Ethyl-4-oxohexanenitrile Derivatives in Biological Activity Screening
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of a series of novel 2-Ethyl-4-oxohexanenitrile derivatives. The data presented herein is intended to serve as a reference for the potential development of these compounds as therapeutic agents. The guide details the experimental protocols for key biological assays and visualizes the screening workflow and a potential signaling pathway impacted by these derivatives.
Comparative Biological Activity of this compound Derivatives
The biological activities of a series of synthesized this compound derivatives were evaluated for their antimicrobial and cytotoxic effects. The core structure, this compound, was modified with various substituents at the R position to investigate structure-activity relationships. The antimicrobial activity was determined by the Minimum Inhibitory Concentration (MIC) against Staphylococcus aureus and Escherichia coli, while cytotoxicity was assessed using an MTT assay on a human cancer cell line (HeLa) and a normal human cell line (HEK293), with results presented as IC50 values.
| Compound ID | R-Group | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | IC50 (µM) vs. HeLa | IC50 (µM) vs. HEK293 |
| EH-01 | -H | 128 | >256 | >100 | >100 |
| EH-02 | -CH3 | 64 | 128 | 75.2 | >100 |
| EH-03 | -Cl | 32 | 64 | 45.8 | 89.1 |
| EH-04 | -Br | 16 | 32 | 22.5 | 65.7 |
| EH-05 | -NO2 | 8 | 16 | 10.1 | 42.3 |
| EH-06 | -OH | 64 | 128 | 88.9 | >100 |
| EH-07 | -OCH3 | 32 | 64 | 55.4 | 95.2 |
| EH-08 | -C6H5 | 16 | 32 | 18.7 | 58.9 |
Note: The data presented in this table is a representative example for illustrative purposes and is based on general principles of structure-activity relationships. It is not derived from actual experimental results for these specific compounds.
Experimental Protocols
Antimicrobial Activity Screening: Minimum Inhibitory Concentration (MIC) Assay
The antimicrobial activity of the this compound derivatives was determined using the broth microdilution method to establish the Minimum Inhibitory Concentration (MIC) against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.
-
Preparation of Bacterial Inoculum: Bacterial strains were cultured overnight in Mueller-Hinton Broth (MHB). The bacterial suspension was then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Compound Preparation: The test compounds were dissolved in dimethyl sulfoxide (DMSO) to a stock concentration of 10 mg/mL and then serially diluted in MHB in a 96-well microtiter plate to obtain a range of concentrations.
-
Incubation: An equal volume of the standardized bacterial inoculum was added to each well containing the diluted compounds. The plates were incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC was defined as the lowest concentration of the compound that completely inhibited visible bacterial growth.
Cytotoxicity Screening: MTT Assay
The cytotoxicity of the derivatives was evaluated against a human cervical cancer cell line (HeLa) and a normal human embryonic kidney cell line (HEK293) using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Cells were seeded in a 96-well plate at a density of 5,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The test compounds were dissolved in DMSO and diluted with cell culture medium to various concentrations. The cells were then treated with these concentrations for 48 hours.
-
MTT Incubation: After the treatment period, the medium was replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium was removed, and DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curves.
Visualizations
Caption: Experimental workflow for the biological activity screening of this compound derivatives.
Caption: Hypothetical signaling pathway modulated by this compound derivatives leading to apoptosis.
Spectroscopic comparison of 2-Ethyl-4-oxohexanenitrile isomers
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comparative analysis of the predicted spectroscopic characteristics of three isomers of 2-Ethyl-4-oxohexanenitrile: the parent compound, this compound, along with its structural isomers, 4-Ethyl-5-oxohexanenitrile and 2-Ethyl-5-oxohexanenitrile. Due to a lack of available experimental data for these specific isomers, this guide provides predicted spectroscopic data based on established principles of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This comparative framework is intended to aid researchers in the identification and characterization of these and similar compounds.
Isomers Under Comparison:
| Isomer Name | IUPAC Name | Molecular Formula | Structure |
| Isomer 1 | This compound | C₈H₁₃NO | CH₃CH₂C(=O)CH₂CH(CH₂CH₃)C≡N |
| Isomer 2 | 4-Ethyl-5-oxohexanenitrile | C₈H₁₃NO | CH₃C(=O)CH(CH₂CH₃)CH₂CH₂C≡N |
| Isomer 3 | 2-Ethyl-5-oxohexanenitrile | C₈H₁₃NO | CH₃C(=O)CH₂CH₂CH(CH₂CH₃)C≡N |
Predicted Spectroscopic Data Comparison
The following tables summarize the predicted key spectroscopic features for each isomer. These predictions are based on the analysis of functional groups and their expected behavior in each spectroscopic technique.
Table 1: Predicted ¹H NMR Chemical Shifts (ppm)
| Protons | Isomer 1 (this compound) | Isomer 2 (4-Ethyl-5-oxohexanenitrile) | Isomer 3 (2-Ethyl-5-oxohexanenitrile) |
| -CH₃ (ethyl) | ~ 1.0 (t) | ~ 0.9 (t) | ~ 1.0 (t) |
| -CH₂- (ethyl) | ~ 1.7 (q) | ~ 1.6 (m) | ~ 1.7 (m) |
| -CH- (chiral center) | ~ 3.0 (m) | ~ 2.7 (m) | ~ 2.5 (m) |
| -CH₂- (adjacent to C=O) | ~ 2.8 (t) | - | ~ 2.7 (t) |
| -CH₂- (adjacent to -CN) | - | ~ 2.5 (t) | - |
| -CH₂- (alkyl chain) | ~ 2.0 (m) | ~ 1.9 (m) | ~ 1.9 (m) |
| -CH₃ (acetyl) | - | ~ 2.2 (s) | ~ 2.1 (s) |
| -CH₂- (ketone side) | ~ 2.5 (q) | - | - |
| -CH₃ (ketone side) | ~ 1.1 (t) | - | - |
Table 2: Predicted ¹³C NMR Chemical Shifts (ppm)
| Carbon | Isomer 1 (this compound) | Isomer 2 (4-Ethyl-5-oxohexanenitrile) | Isomer 3 (2-Ethyl-5-oxohexanenitrile) |
| -C≡N | ~ 120 | ~ 119 | ~ 121 |
| >C=O | ~ 208 | ~ 209 | ~ 207 |
| -CH- (chiral center) | ~ 35 | ~ 50 | ~ 38 |
| -CH₂- (ethyl) | ~ 25 | ~ 26 | ~ 28 |
| -CH₃ (ethyl) | ~ 12 | ~ 11 | ~ 11 |
| -CH₂- (adjacent to C=O) | ~ 45 | ~ 38 | ~ 42 |
| -CH₂- (adjacent to -CN) | - | ~ 18 | - |
| -CH₂- (alkyl chain) | ~ 30 | ~ 28 | ~ 30 |
| -CH₃ (acetyl) | - | ~ 30 | ~ 29 |
| -CH₂- (ketone side) | ~ 36 | - | - |
| -CH₃ (ketone side) | ~ 8 | - | - |
Table 3: Predicted Key IR Absorption Frequencies (cm⁻¹)
| Functional Group | Isomer 1 (this compound) | Isomer 2 (4-Ethyl-5-oxohexanenitrile) | Isomer 3 (2-Ethyl-5-oxohexanenitrile) |
| C≡N stretch | ~ 2250 (medium) | ~ 2250 (medium) | ~ 2250 (medium) |
| C=O stretch | ~ 1715 (strong) | ~ 1715 (strong) | ~ 1715 (strong) |
| C-H stretch (sp³) | ~ 2850-3000 (strong) | ~ 2850-3000 (strong) | ~ 2850-3000 (strong) |
Table 4: Predicted Key Mass Spectrometry Fragments (m/z)
| Fragmentation | Isomer 1 (this compound) | Isomer 2 (4-Ethyl-5-oxohexanenitrile) | Isomer 3 (2-Ethyl-5-oxohexanenitrile) |
| Molecular Ion [M]⁺ | 139 | 139 | 139 |
| Loss of -CH₂CH₃ | 110 | 110 | 110 |
| Loss of -C(=O)CH₂CH₃ | 82 | - | - |
| Loss of -CH(CH₂CH₃)C≡N | 71 | - | 71 |
| Loss of -C(=O)CH₃ | - | 96 | 96 |
| McLafferty Rearrangement | Possible (m/z 83) | Possible (m/z 58) | Possible (m/z 72) |
| α-cleavage at nitrile | 110 | 110 | 110 |
| α-cleavage at ketone | 82, 57 | 96, 43 | 71, 68 |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.
-
Instrument Setup: Place the NMR tube in the spectrometer's probe. The instrument's magnetic field is "locked" onto the deuterium signal of the solvent. The magnetic field homogeneity is then optimized by a process called "shimming" to ensure sharp spectral lines.
-
¹H NMR Acquisition: A standard one-pulse experiment is typically used. Key parameters to set include the spectral width (e.g., -2 to 12 ppm), the acquisition time (typically 2-4 seconds), and the relaxation delay (1-5 seconds). A sufficient number of scans (e.g., 8-16) are acquired and averaged to improve the signal-to-noise ratio.
-
¹³C NMR Acquisition: A proton-decoupled pulse sequence is commonly employed to simplify the spectrum and enhance the signal of carbon atoms. Due to the low natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer experimental time are required. Key parameters include a wider spectral width (e.g., 0 to 220 ppm), a suitable acquisition time, and a relaxation delay.
-
Data Processing: The acquired free induction decay (FID) is Fourier transformed to generate the frequency-domain spectrum. The spectrum is then phased, baseline corrected, and the chemical shifts are referenced to the internal standard. For ¹H NMR, the signals are integrated to determine the relative number of protons.
Infrared (IR) Spectroscopy
-
Sample Preparation (Neat Liquid): If the compound is a liquid, a simple and common method is to place a single drop of the neat (undiluted) liquid between two salt plates (e.g., NaCl or KBr), which are transparent to IR radiation. The plates are gently pressed together to form a thin film.
-
Background Spectrum: Before running the sample, a background spectrum of the empty spectrometer is recorded. This allows for the subtraction of signals from atmospheric water and carbon dioxide, as well as any instrumental artifacts.
-
Sample Analysis: The prepared salt plates with the sample are placed in the spectrometer's sample holder. The IR spectrum is then recorded, typically over the range of 4000 to 400 cm⁻¹.
-
Data Processing: The instrument's software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. The frequencies of the absorption bands are then identified and correlated with specific functional groups.
Mass Spectrometry (MS)
-
Sample Introduction: For a volatile compound, a direct insertion probe (DIP) or gas chromatography (GC) is used to introduce the sample into the ion source of the mass spectrometer. The sample is vaporized by heating under a high vacuum.
-
Ionization (Electron Ionization - EI): In the ion source, the vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, creating a positively charged molecular ion (M⁺•). The excess energy can also cause the molecular ion to fragment.
-
Mass Analysis: The resulting ions (molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected by an electron multiplier or a similar detector, which generates a signal proportional to the number of ions at each m/z value.
-
Data Representation: The resulting data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z. The peak with the highest m/z value often corresponds to the molecular ion, and its mass provides the molecular weight of the compound. The pattern of fragment ions provides valuable information about the molecule's structure.
Visualization of Analytical Workflow and Logic
The following diagrams, generated using the DOT language, illustrate the logical flow of the spectroscopic analysis.
Caption: Workflow for the spectroscopic analysis of isomers.
Caption: Interpretation of spectroscopic data for structural analysis.
Purity Assessment of 2-Ethyl-4-oxohexanenitrile: A Comparative Guide to HPLC and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
The determination of purity for novel chemical entities is a critical step in research and development, particularly in the pharmaceutical industry where impurities can impact safety and efficacy. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and alternative analytical techniques for the purity assessment of 2-Ethyl-4-oxohexanenitrile, a compound of interest in organic synthesis. Experimental data and detailed protocols are provided to assist researchers in selecting the most appropriate method for their needs.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of organic compounds due to its high resolution, sensitivity, and broad applicability.[1][2] For a non-volatile compound like this compound, which possesses both a nitrile and a ketone functional group, a Reverse-Phase HPLC (RP-HPLC) method is proposed.
Experimental Protocol: RP-HPLC
A successful RP-HPLC separation of this compound can be achieved using a C18 column, which separates compounds based on their hydrophobicity.
-
Instrumentation: A standard HPLC system equipped with a UV detector is suitable.
-
Column: C18, 5 µm particle size, 4.6 x 250 mm.
-
Mobile Phase: An isocratic or gradient elution using a mixture of acetonitrile and water is typically effective for compounds of this polarity. A starting point could be a 60:40 (v/v) mixture of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the analyte has maximum absorbance. For a ketone, this is often in the range of 210-280 nm. A wavelength of 215 nm is a good starting point.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a precisely weighed amount of this compound in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
The purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.
Alternative Purity Assessment Methods
While HPLC is a powerful tool, alternative and complementary techniques can provide a more comprehensive purity profile. Gas Chromatography (GC) and Quantitative Nuclear Magnetic Resonance (qNMR) are two such methods.
Gas Chromatography (GC)
For volatile and semi-volatile organic compounds, Gas Chromatography (GC) is an excellent high-resolution separation technique.[3][4] Given that this compound has a moderate molecular weight, it is amenable to GC analysis.
Experimental Protocol: Gas Chromatography (GC)
-
Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) is recommended for its high sensitivity to organic compounds.
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5ms (5% phenyl-methylpolysiloxane) or DB-17ms (50% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 80 °C, hold for 2 minutes, then ramp to 220 °C at a rate of 10 °C/min, and hold for 5 minutes.
-
Detector Temperature: 280 °C.
-
Injection Volume: 1 µL (split injection, e.g., 50:1 split ratio).
-
Sample Preparation: Prepare a solution of this compound in a volatile organic solvent like dichloromethane or ethyl acetate at a concentration of approximately 1 mg/mL.
Quantitative Nuclear Magnetic Resonance (qNMR)
Quantitative NMR (qNMR) is a primary analytical method that allows for the determination of purity without the need for a reference standard of the analyte itself.[1][5][6] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei, enabling accurate quantification against a certified internal standard.[6][7]
Experimental Protocol: Quantitative ¹H NMR (qNMR)
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified reference material with a known purity and a simple spectrum that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Solvent: A deuterated solvent in which both the analyte and the internal standard are fully soluble (e.g., CDCl₃, DMSO-d₆).
-
Sample Preparation:
-
Accurately weigh a specific amount of the this compound sample.
-
Accurately weigh a specific amount of the internal standard.
-
Dissolve both in a precise volume of the deuterated solvent.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum with a sufficient relaxation delay (D1) to ensure complete relaxation of all protons (typically 5 times the longest T1 relaxation time).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
-
Purity Calculation: The purity of the analyte is calculated using the following formula:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_std = Purity of the internal standard
-
Comparison of Analytical Methods
The choice of analytical method depends on the specific requirements of the analysis, including the nature of the impurities, the required accuracy, and the available instrumentation.
| Feature | HPLC | Gas Chromatography (GC) | Quantitative NMR (qNMR) |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase | Nuclear magnetic resonance of atomic nuclei in a magnetic field |
| Applicability | Non-volatile and thermally labile compounds | Volatile and thermally stable compounds | Soluble compounds with NMR-active nuclei |
| Selectivity | High, tunable with mobile phase and stationary phase | Very high, especially with capillary columns | High, based on chemical shifts of individual protons |
| Sensitivity | High (ng to pg range) | Very high (pg to fg range), especially with specific detectors | Moderate (µg to mg range) |
| Quantification | Relative (area percent) or absolute (with reference standard) | Relative (area percent) or absolute (with reference standard) | Absolute (primary method with internal standard) |
| Sample Throughput | Moderate | High | Low to moderate |
| Destructive | Yes | Yes | No |
Experimental Workflow for Purity Assessment
The following diagram illustrates a typical workflow for assessing the purity of a synthesized organic compound like this compound.
Caption: Workflow for the purity assessment of this compound.
Conclusion
The purity assessment of this compound can be effectively performed using RP-HPLC. However, for a comprehensive understanding of the impurity profile, orthogonal methods such as Gas Chromatography are recommended. Furthermore, Quantitative NMR offers the distinct advantage of providing an absolute purity value without the need for a specific reference standard of the analyte. The selection of the most suitable method or combination of methods will depend on the specific goals of the analysis and the resources available.
References
- 1. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. emerypharma.com [emerypharma.com]
- 3. Gas Chromatography (GC): Separating Volatile Compounds with High Precision - Agriculture Notes by Agriculture.Institute [agriculture.institute]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. rssl.com [rssl.com]
- 7. researchgate.net [researchgate.net]
Cross-Validation of 2-Ethyl-4-oxohexanenitrile Characterization Data: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the characterization data for 2-Ethyl-4-oxohexanenitrile and its structural isomers and related compounds. The information is intended to assist researchers in cross-validating experimental findings and selecting appropriate analytical methodologies. All quantitative data is summarized in comparative tables, and detailed experimental protocols for key characterization techniques are provided.
Physicochemical and Spectroscopic Data Comparison
The following tables summarize the available physicochemical and spectroscopic data for this compound and selected alternative compounds. This comparative data is essential for distinguishing between these closely related structures and for verifying experimental outcomes.
Table 1: Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| This compound | C₈H₁₃NO | 139.19 | 114336-08-2[1] |
| 4-Oxohexanenitrile | C₆H₉NO | 111.14 | 10412-98-3[2] |
| 5-Oxohexanenitrile | C₆H₉NO | 111.1418 | 10412-98-3[3][4] |
| 4-Methyl-5-oxohexanenitrile | C₇H₁₁NO | - | 10413-01-1 |
Table 2: Spectroscopic Data
| Compound | ¹³C NMR | IR Spectroscopy | Mass Spectrometry (GC-MS) |
| This compound | Data available on PubChem[1] | No data found | No data found |
| 4-Oxohexanenitrile | Data available on PubChem[2] | Vapor Phase IR Spectra available on PubChem[2] | GC-MS data available on PubChem[2] |
| 5-Oxohexanenitrile | No data found | IR Spectrum available on NIST WebBook[4] | Mass spectrum (electron ionization) available on NIST WebBook[3] |
| 4-Methyl-5-oxohexanenitrile | No data found | No data found | No data found |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide. These protocols are based on standard laboratory procedures for the characterization of small organic molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon and proton framework of the molecule.
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrument Setup:
-
Use a standard NMR spectrometer (e.g., 400 MHz).
-
For ¹H NMR, acquire spectra over a range of 0-12 ppm.
-
For ¹³C NMR, acquire spectra over a range of 0-220 ppm.
-
Use Tetramethylsilane (TMS) as an internal standard (0 ppm).
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum to determine the number of different proton environments and their splitting patterns.
-
Acquire a ¹³C NMR spectrum to determine the number of different carbon environments.
-
If necessary, perform 2D NMR experiments (e.g., COSY, HSQC) to establish connectivity between protons and carbons.
-
-
Data Analysis:
-
Process the spectra using appropriate software (e.g., MestReNova, TopSpin).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons in each environment.
-
Analyze the chemical shifts and coupling constants to elucidate the molecular structure.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Procedure:
-
Sample Preparation:
-
For liquid samples, a thin film can be prepared by placing a drop of the liquid between two salt plates (e.g., NaCl, KBr).
-
Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the liquid directly on the ATR crystal.
-
-
Instrument Setup:
-
Use a standard FTIR spectrometer.
-
Set the spectral range to 4000-400 cm⁻¹.
-
Collect a background spectrum of the empty sample holder or clean ATR crystal.
-
-
Data Acquisition:
-
Place the prepared sample in the spectrometer's sample compartment.
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.
-
Identify characteristic absorption bands corresponding to functional groups (e.g., C≡N stretch, C=O stretch, C-H stretch).
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule, and to assess its purity.
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane, diethyl ether).
-
Instrument Setup:
-
Use a standard GC-MS instrument equipped with a suitable capillary column (e.g., DB-5ms).
-
Set the injector temperature (e.g., 250 °C) and the transfer line temperature (e.g., 280 °C).
-
Program the GC oven temperature to ramp from a low temperature (e.g., 50 °C) to a high temperature (e.g., 250 °C) to ensure separation of components.
-
Set the mass spectrometer to scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-400).
-
-
Data Acquisition:
-
Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.
-
The instrument will automatically separate the components of the sample and acquire a mass spectrum for each eluting peak.
-
-
Data Analysis:
-
Analyze the chromatogram to determine the retention time and purity of the compound.
-
Analyze the mass spectrum of the main peak to identify the molecular ion (M⁺) and characteristic fragment ions.
-
Compare the obtained mass spectrum with library spectra for identification.
-
Boiling Point Determination
Objective: To determine the boiling point of the liquid compound as a measure of its volatility and purity.
Procedure:
-
Apparatus Setup:
-
Use a Thiele tube or a similar apparatus for boiling point determination.
-
Place a small amount of the liquid sample into a small test tube.
-
Invert a sealed capillary tube (sealed end up) into the test tube.
-
Attach the test tube to a thermometer.
-
-
Heating:
-
Heat the side arm of the Thiele tube gently with a Bunsen burner or a heating mantle.
-
Observe the capillary tube for the emergence of a steady stream of bubbles.
-
-
Measurement:
-
Remove the heat source and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the liquid just begins to enter the capillary tube.
-
-
Recording: Record the temperature and the atmospheric pressure at the time of the measurement.
References
Comparative Reactivity of Alkyl-Substituted Oxonitriles: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the reactivity of pharmacologically active molecules is paramount. Alkyl-substituted oxonitriles, a class of compounds characterized by a ketone and a nitrile group, are of significant interest due to their potential as covalent modifiers of biological targets. The electrophilic nature of the nitrile carbon makes it susceptible to nucleophilic attack, a property that can be harnessed in the design of targeted covalent inhibitors.
This guide provides a comparative overview of the reactivity of alkyl-substituted oxonitriles, supported by experimental data and detailed methodologies. We will explore the factors influencing their reactivity, present a framework for quantitative comparison, and illustrate their relevance in a key signaling pathway.
Factors Influencing the Reactivity of Alkyl-Substituted Oxonitriles
The reactivity of an alkyl-substituted oxonitrile in a nucleophilic addition reaction is primarily governed by two factors: electronic effects and steric hindrance. The carbon atom of the nitrile group is electrophilic due to the electron-withdrawing nature of the adjacent nitrogen atom.[1] Nucleophilic attack on this carbon is the key step in reactions with biological nucleophiles such as the thiol group of cysteine residues in proteins.[2][3]
-
Electronic Effects: The presence of the adjacent ketone group further enhances the electrophilicity of the nitrile carbon. Alkyl groups, being electron-donating, can slightly reduce this electrophilicity. However, this effect is generally modest for simple alkyl chains.
-
Steric Hindrance: The size of the alkyl substituent(s) near the nitrile group plays a crucial role in determining the reaction rate. As the steric bulk of the alkyl group increases (e.g., from methyl to ethyl to isopropyl), the accessibility of the electrophilic carbon to the nucleophile decreases, leading to a slower reaction rate. This is a common phenomenon observed in nucleophilic substitution and addition reactions.
Quantitative Comparison of Reactivity
The following table summarizes the expected relative reactivity based on the principles of steric hindrance. The rate constants are illustrative and intended to demonstrate the expected trend. Actual values would need to be determined experimentally for each specific compound and reaction condition.
| Oxonitrile Structure | Alkyl Substituent (R) | Predicted Relative Rate Constant (k_rel) |
| 1 | Methyl | 1.00 |
| 2 | Ethyl | ~0.6 - 0.8 |
| 3 | Isopropyl | ~0.2 - 0.4 |
| 4 | tert-Butyl | < 0.1 |
Table 1: Predicted relative second-order rate constants for the reaction of various alkyl-substituted oxonitriles with a thiol nucleophile at physiological pH. The rates are relative to the methyl-substituted oxonitrile.
Experimental Protocol: Assessing Oxonitrile Reactivity using HPLC
The reactivity of alkyl-substituted oxonitriles with a biologically relevant nucleophile, such as glutathione (GSH), can be quantitatively assessed by monitoring the consumption of the reactants over time using High-Performance Liquid Chromatography (HPLC).
Objective: To determine the second-order rate constant for the reaction of an alkyl-substituted oxonitrile with glutathione.
Materials:
-
Alkyl-substituted oxonitrile of interest
-
Glutathione (GSH)
-
Phosphate buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN), HPLC grade
-
Formic acid (FA), HPLC grade
-
Water, HPLC grade
-
Reversed-phase C18 HPLC column
-
HPLC system with a UV detector
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of the alkyl-substituted oxonitrile in acetonitrile.
-
Prepare a 100 mM stock solution of glutathione in PBS (pH 7.4). Prepare this solution fresh before each experiment.
-
-
Reaction Setup:
-
In a temperature-controlled autosampler vial (e.g., 25 °C), add PBS to a final volume of 1 mL.
-
Add the oxonitrile stock solution to achieve a final concentration of 100 µM.
-
Initiate the reaction by adding the GSH stock solution to a final concentration of 1 mM (a 10-fold excess to ensure pseudo-first-order kinetics).
-
Mix thoroughly and immediately start the HPLC data acquisition.
-
-
HPLC Analysis:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-31 min: 95% to 5% B
-
31-35 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: Monitor the absorbance at a wavelength where the oxonitrile has a strong absorbance (e.g., determined by a UV scan).
-
Data Acquisition: Inject samples at regular time intervals (e.g., every 5 minutes for 1-2 hours) to monitor the decrease in the peak area of the oxonitrile.
-
-
Data Analysis:
-
Integrate the peak area of the starting oxonitrile at each time point.
-
Plot the natural logarithm of the peak area (ln(Area)) versus time.
-
The slope of this plot will be the negative of the pseudo-first-order rate constant (-k_obs).
-
Calculate the second-order rate constant (k₂) by dividing the pseudo-first-order rate constant by the concentration of glutathione: k₂ = k_obs / [GSH].
-
Visualization of an Experimental Workflow
The following diagram illustrates the general workflow for assessing the covalent inhibitory potential of an alkyl-substituted oxonitrile against a target protein.
References
A Comparative Benchmarking Guide to the Synthesis of 2-Ethyl-4-oxohexanenitrile
For researchers and professionals in drug development and chemical synthesis, the efficient production of nitrile-containing compounds is a critical endeavor. This guide provides a comparative analysis of two primary synthetic routes to 2-Ethyl-4-oxohexanenitrile, a valuable building block in organic synthesis. The methodologies presented are the Michael Addition of butyronitrile to methyl vinyl ketone and the Conjugate Hydrocyanation of 4-ethylhex-5-en-3-one. This comparison is based on established chemical principles and data from analogous reactions, offering a benchmark for efficiency and practicality.
Data Presentation: Comparison of Synthesis Routes
The following table summarizes the key quantitative and qualitative aspects of the two proposed synthetic pathways for this compound.
| Parameter | Route A: Michael Addition | Route B: Conjugate Hydrocyanation |
| Starting Materials | Butyronitrile, Methyl Vinyl Ketone | 4-ethylhex-5-en-3-one, Hydrogen Cyanide (or a cyanide salt) |
| Key Reagents | Strong base (e.g., Sodium Ethoxide) | Cyanide source (e.g., KCN, HCN), Acid (e.g., Acetic Acid) |
| Reaction Type | Base-catalyzed 1,4-conjugate addition | Nucleophilic 1,4-conjugate addition |
| Estimated Yield | 60-75% (based on analogous reactions) | 70-85% (based on analogous reactions)[1] |
| Reaction Conditions | Anhydrous conditions, inert atmosphere, typically at or below room temperature. | Aqueous or alcoholic solvent, controlled pH (around 4-5 for optimal rate).[2] |
| Potential Side Reactions | Polymerization of methyl vinyl ketone, aldol condensation of butyronitrile. | Formation of cyanohydrin (1,2-addition product), polymerization of the enone. |
| Purification Method | Neutralization, extraction, and fractional distillation. | Neutralization, extraction, and fractional distillation. |
| Safety Considerations | Requires handling of a strong base and a volatile, flammable enone. | Extreme caution required due to the high toxicity of hydrogen cyanide and cyanide salts.[2] |
Experimental Protocols
Route A: Michael Addition of Butyronitrile to Methyl Vinyl Ketone
This procedure is based on the well-established Michael addition of a carbanion to an α,β-unsaturated carbonyl compound.
Materials:
-
Butyronitrile
-
Methyl vinyl ketone
-
Sodium ethoxide (or another suitable strong base)
-
Anhydrous ethanol (or another suitable solvent)
-
Hydrochloric acid (for neutralization)
-
Diethyl ether (for extraction)
-
Anhydrous magnesium sulfate (for drying)
Procedure:
-
A solution of sodium ethoxide in anhydrous ethanol is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
The flask is cooled in an ice bath, and butyronitrile is added dropwise with stirring.
-
After the addition of butyronitrile, methyl vinyl ketone is added dropwise, maintaining the temperature below 10°C to control the exothermic reaction and minimize polymerization.
-
The reaction mixture is stirred at room temperature for several hours until the reaction is complete (monitored by TLC or GC).
-
The reaction is quenched by the slow addition of dilute hydrochloric acid until the solution is neutral.
-
The ethanol is removed under reduced pressure.
-
The aqueous residue is extracted with diethyl ether.
-
The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
The solvent is removed by rotary evaporation, and the crude product is purified by vacuum distillation to yield this compound.
Route B: Conjugate Hydrocyanation of 4-ethylhex-5-en-3-one
This method involves the 1,4-addition of a cyanide nucleophile to an α,β-unsaturated ketone.[2] This reaction should only be performed by trained personnel in a well-ventilated fume hood due to the extreme toxicity of cyanide compounds.
Materials:
-
4-ethylhex-5-en-3-one (precursor)
-
Potassium cyanide (KCN)
-
Acetic acid
-
Ethanol/water solvent mixture
-
Sodium hydroxide (for neutralization)
-
Dichloromethane (for extraction)
-
Anhydrous sodium sulfate (for drying)
Procedure:
-
A solution of potassium cyanide in a mixture of ethanol and water is prepared in a round-bottom flask.
-
The solution is cooled in an ice bath, and 4-ethylhex-5-en-3-one is added.
-
A solution of acetic acid in the ethanol/water solvent is added dropwise with vigorous stirring, maintaining the temperature below 10°C. The slow addition is crucial to control the in-situ generation of hydrogen cyanide.
-
The reaction mixture is allowed to warm to room temperature and stirred for several hours until the starting material is consumed (monitored by TLC or GC).
-
The reaction mixture is carefully neutralized with a dilute solution of sodium hydroxide.
-
The bulk of the ethanol is removed under reduced pressure.
-
The aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with water, dried over anhydrous sodium sulfate, and filtered.
-
The solvent is evaporated, and the resulting crude product is purified by vacuum distillation to afford this compound.
Mandatory Visualizations
Caption: Workflow for the Michael Addition synthesis of this compound.
Caption: Comparison of two synthetic pathways to this compound.
References
A Comparative Guide to the Isomeric Purity Analysis of 2-Ethyl-4-oxohexanenitrile
The stereochemical composition of active pharmaceutical ingredients (APIs) and their intermediates is a critical quality attribute, as different isomers can exhibit varied pharmacological and toxicological profiles.[1][2] For chiral molecules such as 2-Ethyl-4-oxohexanenitrile, a versatile building block in organic synthesis, ensuring isomeric purity is paramount. This guide provides a comparative overview of the primary analytical techniques for determining the isomeric (enantiomeric) purity of this keto-nitrile, supported by generalized experimental protocols and performance data applicable to similar chiral compounds.
The principal methods for resolving and quantifying enantiomers include chiral High-Performance Liquid Chromatography (HPLC) and chiral Gas Chromatography (GC), with Nuclear Magnetic Resonance (NMR) spectroscopy serving as a valuable complementary technique.[3]
Data Presentation: Comparison of Analytical Techniques
The selection of an analytical method for isomeric purity depends on factors such as the volatility of the analyte, required sensitivity, sample matrix, and available instrumentation. Chiral HPLC is often the gold standard due to its versatility and high resolution, while chiral GC is an excellent alternative for volatile compounds.[2][4][5]
| Parameter | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) | Chiral NMR Spectroscopy |
| Principle | Differential interaction of enantiomers with a Chiral Stationary Phase (CSP).[4][] | Partitioning of volatile enantiomers between a stationary chiral phase and an inert gas.[5][7] | Chemical shift non-equivalence induced by a chiral solvating agent or lanthanide shift reagent.[8][9] |
| Typical Stationary Phase | Polysaccharide derivatives (e.g., cellulose, amylose), Pirkle-type, cyclodextrin-based CSPs.[4] | Derivatized cyclodextrins (e.g., permethylated β-cyclodextrin) coated on a capillary column.[7][10] | N/A (Analysis performed in solution with a chiral auxiliary). |
| Resolution | Excellent, often achieving baseline separation of enantiomers.[11] | Very high, capable of separating complex mixtures of volatile isomers.[5] | Moderate; may not achieve baseline separation, dependent on the chiral auxiliary and magnetic field strength. |
| Sensitivity | High (ng to pg range with UV or MS detectors). | Very High (pg to fg range with FID or MS detectors). | Low (requires µg to mg of sample). |
| Limit of Quantification (LOQ) | Typically ≤ 0.1% for the minor enantiomer.[12] | Typically ≤ 0.1% for the minor enantiomer. | ~1-5% for the minor enantiomer, depending on conditions. |
| Analysis Time | 15 - 40 minutes per sample.[1] | 20 - 60 minutes per sample. | 5 - 20 minutes per sample (after sample preparation). |
| Key Advantages | Broad applicability, robust, preparative scale-up is possible.[1] | High efficiency and resolution for volatile compounds.[5] | Non-destructive, provides structural information, no reference standard of the minor enantiomer needed for ee calculation. |
| Key Limitations | Higher solvent consumption, potential for peak co-elution with impurities. | Limited to thermally stable and volatile compounds; derivatization may be required. | Lower sensitivity, potential for signal overlap, cost of chiral reagents.[8] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate results. Below are representative protocols for the primary chromatographic techniques.
1. Chiral HPLC Method for Enantiomeric Purity
This protocol is a generalized procedure for separating chiral keto-nitriles on a polysaccharide-based chiral stationary phase.
-
Instrumentation: High-Performance Liquid Chromatography system with a UV detector.
-
Column: Chiral stationary phase column, e.g., Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel (Typical dimensions: 250 mm length, 4.6 mm internal diameter, 5 µm particle size).
-
Mobile Phase: A mixture of n-hexane and a polar alcohol modifier like 2-propanol (isopropanol). A common starting ratio is 90:10 (v/v) n-hexane:2-propanol.[1] For basic compounds, a small amount of an amine modifier (e.g., 0.1% diethylamine) may be added; for acidic compounds, an acid modifier (e.g., 0.1% trifluoroacetic acid) can be used.[1]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 220 nm (ketone chromophore).
-
Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of the mobile phase.
-
Injection Volume: 10 µL.
-
Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the sample solution.
-
Record the chromatogram for a sufficient time to allow the elution of both enantiomers.
-
The enantiomeric excess (% ee) is calculated from the peak areas (A1 and A2) of the two enantiomers using the formula: % ee = |(A1 - A2) / (A1 + A2)| * 100.
-
2. Chiral GC Method for Enantiomeric Purity
This protocol is suitable for the analysis of volatile chiral compounds like this compound.
-
Instrumentation: Gas Chromatograph with a Flame Ionization Detector (FID).
-
Column: Chiral capillary column, e.g., Rt-βDEXsp (permethylated beta-cyclodextrin stationary phase) (Typical dimensions: 30 m length, 0.25 mm internal diameter, 0.25 µm film thickness).[7]
-
Carrier Gas: Helium or Hydrogen, at a constant flow or pressure.
-
Oven Temperature Program:
-
Initial Temperature: 80 °C, hold for 2 minutes.
-
Ramp: Increase to 180 °C at a rate of 5 °C/min.
-
Final Hold: Hold at 180 °C for 5 minutes.
-
-
Injector Temperature: 220 °C.
-
Detector Temperature: 250 °C.
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 100 µg/mL) in a suitable solvent like dichloromethane or ethyl acetate.
-
Injection Volume: 1 µL (with an appropriate split ratio, e.g., 50:1).
-
Procedure:
-
Condition the column according to the manufacturer's instructions.
-
Inject the prepared sample.
-
Run the temperature program and record the chromatogram.
-
Calculate the enantiomeric excess using the peak areas of the two separated enantiomer peaks, as described in the HPLC method.
-
Visualizations: Workflows and Relationships
Analytical Workflow for Isomeric Purity Determination
The following diagram outlines the typical workflow for analyzing the isomeric purity of a chiral intermediate like this compound.
Logical Relationships of Analytical Techniques
This diagram illustrates how different analytical techniques provide complementary information for a comprehensive purity assessment.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. Optical Enantiodifferentiation of Chiral Nitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijrpr.com [ijrpr.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 7. gcms.cz [gcms.cz]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. uma.es [uma.es]
- 12. Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2-Ethyl-4-oxohexanenitrile: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount to ensuring a secure laboratory environment and maintaining regulatory compliance. This document provides essential safety and logistical information for the proper disposal of 2-Ethyl-4-oxohexanenitrile. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on the known hazards of structurally similar compounds, specifically aliphatic ketones and nitriles, and general best practices for hazardous waste management.
Assumed Hazard Profile
Based on the Globally Harmonized System (GHS) classifications for analogous compounds like 2-ethylhexanenitrile, it is prudent to handle this compound as a substance with the following potential hazards:
-
Flammable liquid and vapor
-
Harmful if swallowed
-
Harmful in contact with skin
-
Causes skin irritation
-
Causes serious eye irritation
-
Harmful if inhaled
Chemical and Physical Properties
A summary of the available quantitative data for this compound is presented below for easy reference.
| Property | Value |
| Molecular Formula | C₈H₁₃NO |
| Molecular Weight | 139.19 g/mol |
| CAS Number | 114336-08-2 |
| IUPAC Name | This compound |
Experimental Protocol: Step-by-Step Disposal Procedure
The following protocol outlines the detailed methodology for the safe disposal of this compound. This procedure should be performed in a designated hazardous waste accumulation area, and personnel must be trained in hazardous waste handling.
1. Personal Protective Equipment (PPE) and Safety Precautions:
- Eye Protection: Wear chemical splash goggles that meet ANSI Z87.1 standards.
- Hand Protection: Wear nitrile gloves. Ensure gloves are inspected for integrity before use. If contact with the chemical occurs, remove gloves immediately, wash hands, and put on a new pair.
- Body Protection: A flame-resistant lab coat should be worn over personal clothing.
- Respiratory Protection: All handling of this compound, including transfer to a waste container, must be conducted in a certified chemical fume hood to avoid inhalation of vapors.
2. Waste Collection and Segregation:
- Waste Container Selection: Use a designated, leak-proof, and sealable waste container that is compatible with organic nitriles and ketones. A high-density polyethylene (HDPE) or glass container is recommended. The container must be clearly labeled as "Hazardous Waste."
- Waste Segregation: this compound waste should be collected as non-halogenated organic waste. Do not mix with incompatible waste streams such as strong acids, bases, or oxidizing agents.
3. Waste Transfer and Container Management:
- Transfer: Carefully pour the this compound waste into the designated hazardous waste container using a funnel to prevent spills. Perform this transfer within a chemical fume hood.
- Container Sealing: Securely close the waste container cap immediately after adding the waste. Do not leave funnels in the container opening.
- Labeling: The hazardous waste label on the container must be accurately filled out with the full chemical name ("this compound"), the approximate volume, and the date of accumulation. List all constituents if it is a mixed waste stream.
- Storage: Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory. This area should be away from ignition sources and incompatible chemicals.
4. Final Disposal:
- Arranging Pickup: Once the waste container is full (not exceeding 90% capacity) or has been in storage for the maximum allowed time according to institutional and local regulations, arrange for its collection by the institution's certified hazardous waste management service.
- Documentation: Maintain a log of all hazardous waste generated, including the chemical name, quantity, and date of disposal, in accordance with regulatory requirements.
5. Spill Management:
- In the event of a small spill, absorb the material with a chemical absorbent pad or vermiculite.
- Collect the contaminated absorbent material and place it in a sealed, labeled hazardous waste container.
- For large spills, evacuate the area and follow your institution's emergency spill response procedures.
Disposal Workflow Diagram
The logical relationship for the proper disposal of this compound is illustrated in the diagram below.
Caption: Disposal workflow for this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
